Product packaging for 1,3,5-Tris(4-aminophenyl)benzene(Cat. No.:CAS No. 118727-34-7)

1,3,5-Tris(4-aminophenyl)benzene

Cat. No.: B174889
CAS No.: 118727-34-7
M. Wt: 351.4 g/mol
InChI Key: QHQSCKLPDVSEBJ-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a high-purity, rigid tritopic amine building block extensively used in materials science research. Its three 4-aminophenyl groups attached to a central benzene ring in meta-positions make it an ideal trigonal linker for constructing porous, crystalline Covalent Organic Frameworks (COFs) . These TAPB-based COFs demonstrate exceptional performance in applications such as selective gas adsorption and separation (e.g., of CO₂/N₂ and C₂H₂/C₂H₄) , nitroaromatic sensing , and the fabrication of organic semiconducting thin films with record-high charge carrier mobility . Beyond COFs, TAPB is a key monomer for synthesizing hyperbranched network polyimides (HBPIs) . Its rigid molecular structure contributes to increased chain rigidity and free volume in the resulting polymers, which are valuable as precursors for carbon molecular sieve (CMS) membranes with optimized gas separation performance . The compound is also employed in the synthesis of novel, high-modulus polyimide gels . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for personal or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N3 B174889 1,3,5-Tris(4-aminophenyl)benzene CAS No. 118727-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(4-aminophenyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSCKLPDVSEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476649
Record name 1,3,5-Tris(4-aminophenyl)benzene
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118727-34-7
Record name 1,3,5-Tris(4-aminophenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-aminophenyl)benzene
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Synthetic Methodologies and Precursor Chemistry of 1,3,5 Tris 4 Aminophenyl Benzene

Established Synthetic Routes to 1,3,5-Tris(4-aminophenyl)benzene

The synthesis of TAPB is most commonly achieved through a multi-step process that begins with aromatic nitro precursors. These precursors are first coupled to form a central triphenylbenzene core, which is then followed by the reduction of the nitro groups to the desired amines.

Multi-Step Synthesis from Aromatic Nitro Precursors via Acid-Catalyzed Cyclization and Reduction

A prevalent and well-documented route to TAPB involves a two-step process starting from 4-nitroacetophenone. rsc.org The initial step is an acid-catalyzed cyclotrimerization of 4-nitroacetophenone to produce 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). rsc.orgrsc.org This reaction is often carried out in ethanol (B145695) with a catalyst such as thionyl chloride or silicon tetrachloride. rsc.orgurjc.es

Following the formation of the trinitrophenyl precursor, the nitro groups are reduced to amines to yield TAPB. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF) or in the presence of hydrazine (B178648). rsc.orgurjc.esacs.org Another approach involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. google.com

Table 1: Key Reaction Steps and Reagents for the Synthesis of TAPB from 4-Nitroacetophenone
StepReactionKey Reagents and ConditionsProductReference
1Acid-Catalyzed Cyclization4-Nitroacetophenone, Thionyl chloride or Silicon tetrachloride, Ethanol, Reflux1,3,5-Tris(4-nitrophenyl)benzene (TNPB) rsc.orgrsc.orgurjc.es
2ReductionTNPB, Pd/C, Hydrazine or H₂, THFThis compound (TAPB) rsc.orgurjc.esacs.org

Exploration of Alternative Coupling Strategies for Aminophenyl Linkages

While the cyclotrimerization of nitroaromatic precursors is a common method, researchers have also explored other coupling strategies to form the central triphenylbenzene structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer alternative pathways. wikipedia.orgbeilstein-journals.orgresearchgate.net

The Suzuki-Miyaura coupling, for instance, could theoretically be used to couple an aminophenylboronic acid derivative with a tri-substituted benzene (B151609) core. researchgate.net However, the more direct application of these modern coupling methods is often seen in the derivatization of TAPB or its precursors. For example, the Buchwald-Hartwig amination provides a powerful tool for forming C-N bonds and could be employed to couple amines with aryl halides. wikipedia.orgresearchgate.net Nickel-catalyzed amination has also been reported for the synthesis of TAPB derivatives from 1,3,5-tris(p-chlorophenyl)benzene and various amines. researchgate.netrsc.org

Synthetic Optimization and Purity Considerations in this compound Production

The efficiency and purity of TAPB production are critical for its application in high-performance materials. Optimization of the synthetic process often focuses on improving yields and simplifying purification. In the reduction of TNPB to TAPB, the choice of reducing agent and reaction conditions can significantly impact the outcome. For instance, using hydrazine with a Pd/C catalyst has been reported to give an 80% yield over the two-step synthesis from 4-nitroacetophenone. urjc.es

Purification of TAPB is crucial to remove any unreacted starting materials or byproducts, as these can affect the properties of the final materials. Common purification techniques include recrystallization from solvents like THF or precipitation followed by washing with solvents such as ethanol and dichloromethane. rsc.orgprepchem.com Chromatographic methods, such as column chromatography, can also be employed for further purification. prepchem.com The purity of the final product is typically confirmed by techniques like HPLC, ¹H NMR, and ¹³C NMR. rsc.orgthermofisher.com

Chemical Modification and Derivatization Strategies of this compound

The versatility of TAPB as a building block is enhanced by the ability to chemically modify its structure, either by functionalizing the amino groups or by synthesizing substituted analogs.

Functionalization of Amino Groups for Tailored Reactivity

The primary amino groups of TAPB are reactive sites that can be readily functionalized. wikipedia.org A common reaction is the formation of imine bonds through condensation with aldehydes. rsc.org This reaction is fundamental to the synthesis of many COFs. For example, TAPB reacts with benzene-1,3,5-tricarbaldehyde (B1224647) to form a crystalline COF precursor. The amino groups can also react with dianhydrides to form polyimides. ossila.com Furthermore, the amino groups can be involved in coupling reactions, such as the Buchwald-Hartwig amination, to create more complex triarylamine structures. prepchem.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted TAPB analogs allows for the fine-tuning of its properties. This can be achieved by starting with substituted precursors in the initial cyclotrimerization reaction. For example, using a substituted acetophenone (B1666503) would lead to a TAPB analog with functional groups on the peripheral phenyl rings.

Another approach involves the modification of a pre-existing triphenylbenzene core. Nickel-catalyzed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with various secondary amines have been used to produce a range of triarylamine derivatives. researchgate.netrsc.org This strategy allows for the introduction of different substituents on the nitrogen atoms, thereby altering the electronic and steric properties of the final molecule.

Table 2: Examples of Derivatization and Analog Synthesis
StrategyReaction TypeReactantsProduct TypeReference
Functionalization of Amino GroupsImine CondensationTAPB, Aldehydes (e.g., Benzene-1,3,5-tricarbaldehyde)Covalent Organic Frameworks (COFs) rsc.org
Functionalization of Amino GroupsAmide FormationTAPB, DianhydridesPolyimides ossila.com
Synthesis of AnalogsNickel-Catalyzed Amination1,3,5-Tris(p-chlorophenyl)benzene, Secondary AminesSubstituted Triarylamines researchgate.netrsc.org

Theoretical Studies on Reaction Mechanisms and Energetics of this compound Synthesis

The synthesis of this compound (TAPB) is a multi-step process involving the formation of several carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While comprehensive theoretical studies modeling the entire synthetic pathway to TAPB are not extensively documented, significant insight can be gained from computational analyses of the core chemical reactions involved. These reactions typically include metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling for the formation of the central triarylbenzene scaffold and Buchwald-Hartwig, Ullmann, or nickel-catalyzed aminations for the introduction of the amine functionalities. Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms, intermediate structures, and energetic landscapes of these transformations.

Theoretical Analysis of C-C Bond Formation: The Suzuki-Miyaura Coupling

The construction of the C₃-symmetric 1,3,5-triarylbenzene core of TAPB can be achieved via the trimerization of an appropriate phenylboronic acid derivative or the multiple cross-coupling of a 1,3,5-trihalobenzene with an arylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for this purpose. rsc.orgresearchgate.net Theoretical studies have extensively mapped out its catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

DFT calculations have provided a deeper understanding of the species involved. For palladium-catalyzed reactions, it has been established that the active catalyst is often a low-coordinate Pd(0) complex. chemrxiv.org Computational studies have explored the viability of different pathways, for instance, whether oxidative addition occurs from a 14-electron PdL₂ complex or a more reactive 12-electron PdL₁ complex. chemrxiv.org For the reaction of aryl bromides, computational evidence suggests that oxidative addition to the monoligated Pd(PPh₃) complex is the key step. chemrxiv.org

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, has also been a subject of intense computational investigation. Theoretical models suggest this step proceeds via a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org The activation of the organic halide has been identified as the turnover-limiting step in some zinc-catalyzed Suzuki-Miyaura reactions, with a computed energy span of 27.2 kcal/mol, which aligns with experimental temperature requirements. rsc.org

Table 1: Key Mechanistic Features of Suzuki-Miyaura Coupling from Theoretical Studies

Mechanistic Step Description Key Computational Insights
Oxidative Addition The aryl halide adds to the Pd(0) center, forming a Pd(II) complex. The active catalyst can be a 12-electron monoligated Pd(0) complex, which is more reactive than the 14-electron bis-ligated species. chemrxiv.org
Transmetalation The aryl group is transferred from the boronic acid (or ester) to the Pd(II) complex. Proceeds via a tetracoordinate boronate intermediate; may involve a Pd-O-B linkage. chemrxiv.org

| Reductive Elimination | The two coupled aryl groups are eliminated from the Pd(II) center, forming the C-C bond and regenerating the Pd(0) catalyst. | This step is typically facile and exothermic. |

Theoretical Analysis of C-N Bond Formation

The introduction of the three amino groups onto the phenyl rings can be achieved through various metal-catalyzed amination reactions. The choice of reaction often depends on the specific precursor, for example, the amination of a 1,3,5-tris(4-halophenyl)benzene intermediate.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. catalysis.blog DFT calculations have been crucial for understanding its mechanism, including the roles of different ligands and bases. nih.govacs.org The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. nih.gov

Computational studies have investigated the energetics of different pathways and the influence of the ligand structure. For instance, the use of chelate phosphine (B1218219) ligands has been analyzed, with calculations helping to determine whether the ligand remains fully coordinated throughout the cycle. nih.gov The role of the base (e.g., t-BuO⁻) has also been evaluated, showing it can act not only as a proton acceptor but also as a ligand, potentially forming overly stable resting states that can inhibit catalysis. acs.org

Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical method for C-N bond formation, traditionally requiring harsh conditions. Modern ligand-assisted protocols have made it more versatile. Theoretical studies have been vital in clarifying its complex mechanism, for which several pathways have been proposed. mdpi.comscispace.com DFT calculations have been used to investigate mechanisms involving oxidative addition-reductive elimination, σ-bond metathesis, single electron transfer (SET), and iodine atom transfer (IAT). scispace.comresearchgate.net

Many computational studies support a Cu(I)/Cu(III) catalytic cycle, where the oxidative addition of the aryl halide to a Cu(I)-amido complex forms a Cu(III) intermediate. scispace.comresearchgate.net DFT studies on model systems found that for the reaction of iodobenzene, the oxidative addition/reductive elimination mechanism has the lowest activation energy barrier (23.5 kcal/mol) compared to a single electron transfer mechanism. researchgate.net Furthermore, computations have revealed that bases like carbonate, often used in these reactions, can also act as ligands, sometimes leading to the deactivation of the copper catalyst by forming stable complexes. researchgate.netamazonaws.com

Nickel-Catalyzed Amination

Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium-based systems, particularly for less reactive aryl chlorides. acs.orgnih.gov Mechanistic investigations, including theoretical studies, suggest that the reaction may not always follow the conventional Ni(0)/Ni(II) catalytic cycle. A preliminary investigation into the amination of chloroarenes with diarylamines suggested a pathway involving Ni(I) and Ni(III) intermediates. rsc.orgresearchgate.net This alternative cycle involves the reaction of a Ni(I) species with the aryl halide to form a Ni(III) intermediate, from which the C-N bond is formed via reductive elimination. DFT studies on related iron-catalyzed C-N couplings have shown that the reductive elimination step can be selectivity-determining. researchgate.net

Table 2: Comparison of Theoretical Insights into C-N Coupling Reactions

Reaction Type Catalyst Metal Proposed Catalytic Cycle Role of Base/Ligand (from DFT) Key Mechanistic Insights
Buchwald-Hartwig Palladium (Pd) Pd(0) / Pd(II) Anionic base deprotonates Pd-amine complex; ligands modulate reactivity and stability. acs.org Chelate phosphine ligands can influence reaction pathways. nih.gov
Ullmann Copper (Cu) Cu(I) / Cu(III) often proposed Ligands (e.g., diamines) stabilize Cu(I); bases (e.g., carbonate) can also ligate and deactivate the catalyst. scispace.comresearchgate.net Oxidative addition is often the rate-limiting step; activation energies are sensitive to the halide and ligand. mdpi.comresearchgate.net

| Nickel-Catalyzed | Nickel (Ni) | Ni(0) / Ni(II) or Ni(I) / Ni(III) | Grignard reagents can be used as the base; phosphine ligands are common. rsc.org | May proceed via a non-traditional Ni(I)/Ni(III) cycle, especially for less reactive halides. rsc.orgresearchgate.net |

Integration of 1,3,5 Tris 4 Aminophenyl Benzene into Covalent Organic Frameworks Cofs

Fundamental Principles of COF Construction Utilizing 1,3,5-Tris(4-aminophenyl)benzene

The synthesis of COFs relies on the principle of reticular chemistry, where molecular building blocks are stitched together by strong covalent bonds under conditions that allow for reversible reaction pathways. This reversibility is crucial for "error-correction" during the polymerization process, enabling the formation of a thermodynamically stable, ordered crystalline structure over a kinetically favored amorphous one. nih.govresearchgate.net TAPB, with its three reactive amine functionalities, serves as a key node or "linker" in these frameworks.

The most prevalent method for incorporating TAPB into COFs is through Schiff-base condensation, which forms robust imine (C=N) linkages. nih.gov This reaction typically involves the condensation of TAPB's primary amine groups with the aldehyde groups of a complementary linker, such as 1,3,5-triformylbenzene (TFB) or 2,5-dimethoxyterephthalaldehyde (B1268428) (DMTA). The dynamic nature of imine bond formation under acidic or basic catalysis allows for the self-healing process necessary to achieve high crystallinity. nih.gov

These reactions are often conducted under solvothermal conditions, where the reactants are heated in a sealed vessel with a high-boiling point solvent mixture, frequently containing an acid catalyst like acetic acid. rsc.orgnih.gov The catalyst plays a critical role; for instance, studies on the synthesis of TAPB-BDA COF (where BDA is benzidine (B372746) dialdehyde) have shown that both acetic acid and water are essential for achieving high yields and crystallinity. researchgate.netresearchgate.net The initial rapid formation of an amorphous polymer is followed by a gradual rearrangement into the crystalline COF structure through dynamic imine exchange. researchgate.netresearchgate.net The resulting imine-linked COFs, such as TFB-TAPB COF, exhibit significant porosity and high surface areas. nih.gov

Table 1. Examples of Imine-Linked COFs Synthesized from this compound (TAPB)
COF NameAldehyde LinkerBET Surface Area (m²/g)Key Findings
TFB-TAPB COF1,3,5-Triformylbenzene (TFB)771Successfully synthesized in water at room temperature via preactivation of the aldehyde monomer. nih.gov
TAPB-DMTP-COF2,5-Dimethoxyterephthalaldehyde (DMTA)1060 - 2385Used as a platform for in-situ growth of Au nanoparticles and exhibits layer-independent mechanical properties due to enhanced interlayer interactions. mdpi.compnas.org
PDA-TAPB-COFp-Phenylenediamine (used with a tri-aldehyde)-Synthesis of highly crystalline form achieved by controlling monomer feeding rates. rsc.org
TAPB-BDA COFBenzidine dialdehyde (B1249045) (BDA)-Mechanistic studies show acetic acid and water are indispensable for high crystallinity. researchgate.netresearchgate.net

An alternative to imine chemistry is the formation of polyimide COFs (PI-COFs) through the reaction of TAPB with dianhydrides. This approach yields exceptionally stable imide linkages, resulting in materials with high thermal and chemical resilience. ossila.com The synthesis is typically performed via a solvothermal reaction at high temperatures (e.g., 200-250 °C). researchgate.netunt.edu

For instance, the condensation of TAPB with pyromellitic dianhydride (PMDA) produces PI-COF-2, a hexagonal polyimide framework. researchgate.netunt.edu Similarly, reacting TAPB with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) has been used to create porous PI-COFs. ossila.comacs.org These materials exhibit high thermal stability, often exceeding 500 °C, and possess substantial Brunauer–Emmett–Teller (BET) surface areas, making them suitable for applications like gas separation. ossila.comunt.edu

Table 2. Examples of Polyimide COFs Synthesized from this compound (TAPB)
COF NameDianhydride LinkerBET Surface Area (m²/g)Thermal Stability
PI-COF-2Pyromellitic dianhydride (PMDA)1027>500 °C unt.edu
PAF-120Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA)-High ossila.com
TAPA+NTCDA (TAPB Analogue)Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA)-High acs.org

While imine and imide linkages are dominant, the principles of dynamic covalent chemistry allow for the use of other reversible reactions in constructing TAPB-based COFs. nih.gov The key requirement is that the bond formation process is reversible, allowing the system to reach its most stable, crystalline state. Other dynamic covalent reactions used in COF synthesis in general include boronic acid condensation (forming boroxine (B1236090) or boronate ester rings), hydrazone formation, and azine formation. nih.govunt.edu

A specific example involving TAPB is the construction of a COF using two types of covalent bonds simultaneously. For example, the reaction between TAPB and 4-formylphenylboronic acid results in a framework linked by both imine bonds (from the amine-aldehyde reaction) and boroxine rings (from the self-condensation of boronic acids). acs.org This demonstrates the versatility of TAPB as a building block compatible with multiple dynamic covalent chemistries.

The geometry of the molecular building blocks is a critical determinant of the final COF's structure and properties. The stability, crystallinity, and porosity of a 2D COF are derived from both the strength of the covalent bonds within the layers and the non-covalent interactions between the stacked layers. researchgate.net

TAPB is a C3-symmetric molecule, which predisposes it to form hexagonal 2D networks. unt.edu However, while often depicted as perfectly planar, computational studies and experimental evidence suggest a preferential torsion angle of around 32° between the central and peripheral benzene (B151609) rings in TAPB-based COFs. acs.org This deviation from planarity directly influences the interlayer stacking distance and the effective pore size. A twisted conformation can lead to larger stacking distances compared to perfectly flat counterparts, which can impact the material's porosity and interlayer interactions. acs.org These interlayer forces are crucial for directing the formation of an ordered, layered structure. researchgate.net For example, in COFs like COFTAPB-DMTP, the presence of methoxy (B1213986) side groups can lead to enhanced interlayer interactions through hydrogen bonds and potential mechanical interlocking, resulting in superior and layer-independent mechanical properties. pnas.org

An advanced approach for creating more complex and functional COFs is the use of orthogonal reaction strategies. acs.org This method involves the simultaneous and reversible formation of two or more different types of covalent bonds from building blocks with distinct, non-interfering functional groups. acs.orgresearchgate.net

This strategy was successfully used to construct a binary COF, NTU-COF-1, from TAPB and 4-formylphenylboronic acid (FPBA). acs.org The FPBA molecule contains two different functional groups: an aldehyde and a boronic acid. In a one-pot reaction, the aldehyde group of FPBA reacts with the amine group of TAPB to form an imine bond, while the boronic acid groups self-condense to form boroxine rings. These two reactions proceed orthogonally without interfering with each other, leading to a well-ordered, dual-linked framework. This approach enables the synthesis of multi-component COFs that are inaccessible via conventional single-reaction methods and opens pathways to more intricate framework designs. acs.org

Advanced Synthetic Strategies for this compound-Based COFs

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for synthesizing TAPB-based COFs, moving beyond traditional solvothermal techniques.

One significant advancement is the development of an ambient aqueous synthesis for imine-linked COFs. nih.gov A highly crystalline TFB-TAPB COF was successfully synthesized in water at room temperature by pre-activating the aldehyde monomer with acetic acid, which enhances its reactivity. nih.govacs.org This green synthetic approach avoids toxic organic solvents and high temperatures.

Another strategy to improve COF quality is to control the reaction kinetics. A dropwise monomer feeding method has been shown to produce highly crystalline imine COFs, including PDA-TAPB-COF. rsc.org By slowly adding one monomer solution to the other, the reversibility of the imine formation is enhanced, which allows for better defect self-healing and error correction, leading to higher crystallinity. rsc.org

Furthermore, two-step crystallization processes have been employed to create COF composites. In one method, TAPB and an aldehyde linker are first polymerized around nanoparticles (e.g., Fe₃O₄) to form an amorphous polymer shell. nih.gov This amorphous composite is then subjected to solvothermal conditions, which induces a transformation into a crystalline COF shell around the nanoparticle core. nih.gov This allows for the precise integration of functional components within a porous, crystalline matrix.

Solvothermal Synthesis Methodologies and Parameter Optimization

Solvothermal synthesis is a prevalent method for producing highly crystalline TAPB-based COFs. This technique involves the reaction of TAPB with a complementary linker, typically a dialdehyde or trialdehyde, in a sealed vessel at elevated temperatures. The choice of solvent, catalyst, temperature, and reaction time are critical parameters that significantly influence the resulting COF's crystallinity, porosity, and yield.

Optimization of these parameters is crucial for achieving high-quality materials. For instance, in the synthesis of an imine-linked COF from TAPB and terephthalaldehyde (B141574) (PDA), a modified solvothermal approach utilized a mixture of dimethylacetamide (DMAc) and water as the solvent system. This combination was found to slow down the precipitation of COF nanoparticles, leading to the formation of a stable suspension at temperatures of 80°C or higher, which upon cooling formed a crystalline and porous COF gel. The resulting TAPB-PDA COF monoliths exhibited a high Brunauer-Emmett-Teller (BET) surface area of up to 2697 m²/g.

A systematic study on the synthesis of a TAPB-based COF in n-butanol revealed the impact of various additives and conditions. The presence of both water and acetic acid was found to be essential for obtaining a crystalline product. High yields and crystallinity were achieved with the addition of at least 3.3 M of water and 1 M of acetic acid. The reaction temperature also plays a vital role, with optimal results often obtained at temperatures around 70°C for a duration of 16 hours. These milder conditions represent an improvement over traditional solvothermal methods that often require temperatures of 120°C and reaction times of 72 hours or more.

ParameterConditionOutcome
Solvent Dimethylacetamide (DMAc) / WaterSuppresses rapid precipitation, forms stable nanoparticle suspension
Catalyst Acetic Acid (≥ 1 M)Essential for high crystallinity
Additive Water (≥ 3.3 M)Crucial for achieving high yields and crystallinity
Temperature 70 - 120 °CInfluences reaction kinetics and crystallinity
Time 16 - 72 hoursAffects the degree of crystallization and defect healing

Ambient Pressure and Room Temperature Synthesis Approaches

The development of synthetic methods for TAPB-COFs under ambient pressure and at room temperature presents a significant advancement towards more sustainable and scalable production. These approaches often rely on the careful selection of solvents and catalysts to facilitate the reversible imine-bond formation necessary for crystalline COF growth without the need for high temperatures or pressures.

One successful strategy involves the pre-activation of the aldehyde monomer with an acid, such as acetic acid, in an aqueous solution. This enhances the reactivity of the aldehyde while preventing the protonation of the amine groups on TAPB, which would decrease their nucleophilicity. This acid-preactivation (AP) method has been shown to produce highly crystalline and porous TFB-TAPB COF (from 1,3,5-triformylbenzene and TAPB) in water at room temperature. The reaction can achieve a yield of 43.8% in just 10 minutes, and up to 83.7% after 2 hours, with the resulting COF exhibiting a high surface area of 771 m²/g. This rapid synthesis at ambient conditions is a marked improvement over conventional solvothermal methods.

Another approach involves the sonochemical synthesis, where ultrasonication is used to promote the reaction at room temperature. This method has been successfully applied to produce a range of COFs in aqueous acetic acid, eliminating the need for organic solvents and external heating. However, parameters such as sonication power and acid concentration often need to be optimized for each specific COF system to achieve desirable crystallinity and porosity.

MethodMonomersSolvent/CatalystTimeYieldSurface Area (BET)
Acid-Preactivation (AP)TFB, TAPBWater / Acetic Acid10 min43.8%771 m²/g
Acid-Preactivation (AP)TFB, TAPBWater / Acetic Acid2 h83.7%771 m²/g

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods for the production of TAPB-COFs. By utilizing microwave irradiation, the reaction mixture can be heated uniformly and quickly to the desired temperature, significantly reducing the reaction time from days to hours or even minutes.

In a typical microwave-assisted protocol, the monomers, such as TAPB and an aldehyde linker, are suspended in a suitable solvent mixture with an acid catalyst in a microwave vial. The vial is then subjected to microwave irradiation at a specific power and temperature for a short duration. For example, the synthesis of TAPB-TFA-COF, using 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489) (TFA), was achieved in just one hour at a microwave power of 200 W. This method resulted in a high yield of 80-85% and produced a crystalline material.

The rapid heating provided by microwaves facilitates the dissolution of reactants and accelerates the reversible imine condensation reaction, which is crucial for the formation of a well-ordered crystalline framework. The efficiency of this method makes it particularly suitable for high-throughput synthesis and rapid screening of new COF materials.

COFMonomersSolventCatalystMicrowave PowerTimeYield
TAPB-TFA-COFTAPB, TFAMesitylene (B46885)Acetic Acid200 W1 h80-85%
TAPB-PDA-COFTAPB, PDAMesitylene/1,4-DioxaneAcetic Acid200 W1 h80-85%

Ionothermal Synthesis and Influence of Ionic Liquids

Ionothermal synthesis utilizes ionic liquids (ILs) as both the solvent and, in some cases, a structure-directing agent or template for the formation of crystalline materials like COFs. This method offers advantages due to the unique properties of ILs, such as their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.

In the context of COF synthesis, the ionothermal approach can promote the formation of crystalline structures by providing a highly structured reaction medium. The cations and anions of the IL can interact with the COF precursors and intermediates, influencing the nucleation and growth processes. This method has been successfully applied to the synthesis of polyimide-linked COFs (PI-COFs) in zinc chloride and other eutectic salt mixtures. A key advantage of this approach is that it can circumvent the need for soluble precursors, which is often a limitation in solvothermal synthesis. Furthermore, reaction times can be significantly reduced compared to standard solvothermal methods.

While specific examples of ionothermal synthesis of TAPB-based imine-linked COFs are less common, the principles have been demonstrated for other COF chemistries. For instance, the conversion of amorphous polymer networks into crystalline covalent triazine frameworks (CTFs) has been achieved under ionothermal conditions using molten zinc chloride. This process facilitates the structural rearrangement necessary for crystallization at high temperatures without the need for sealed ampoules, making the synthesis safer and more scalable.

Template-Assisted and Modulator-Enhanced Synthesis Techniques

To achieve a high degree of crystallinity in TAPB-COFs, which is essential for their performance in various applications, template-assisted and modulator-enhanced synthesis techniques are employed. These methods aim to control the kinetics of the polymerization reaction, shifting the balance from rapid, irreversible formation of amorphous polymers towards the slower, reversible reactions that allow for error correction and the growth of well-ordered crystalline domains.

Another strategy to control the reaction kinetics is to regulate the feeding rate of the monomers. By adding one of the monomers dropwise to the reaction mixture, the instantaneous concentration of the reactants is kept low, which favors slower, more controlled growth of the COF. This method has been successfully used to synthesize highly crystalline imine COFs, including those based on TAPB, in an open system without the need for additional modulators. This approach enhances the reversibility of imine formation and promotes defect self-healing.

TechniquePrincipleEffect on SynthesisOutcome
Modulator Addition Competitive binding of monofunctional moleculesSlows down polymerization kineticsEnhanced crystallinity, potential for single crystal growth
Controlled Monomer Feeding Maintains low instantaneous monomer concentrationPromotes reversible bond formation and error correctionHigh crystallinity without the need for modulators

Post-Synthetic Modification and Functionalization of TAPB-COFs

Post-synthetic modification (PSM) is a powerful strategy for introducing a wide range of functional groups into a pre-existing TAPB-COF scaffold. This approach is often more versatile than de novo synthesis with functionalized monomers, as it avoids potential issues with monomer stability or interference with the crystallization process. PSM allows for the tailoring of the COF's properties, such as its hydrophilicity, catalytic activity, or selective adsorption capabilities, while preserving the underlying crystalline framework.

PSM strategies can be broadly categorized based on the type of interaction or reaction involved. One common method is the covalent modification of pendant functional groups within the COF structure. For example, a COF synthesized with monomers containing reactive handles like azide (B81097) or hydroxyl groups can be further functionalized through click chemistry or esterification reactions, respectively.

Another approach involves the modification of the linkages within the COF. For imine-linked TAPB-COFs, the C=N bonds can be chemically reduced to more stable C-N amine linkages. This not only enhances the chemical stability of the framework but also alters its electronic properties.

Furthermore, host-guest functionalization involves the encapsulation of functional molecules within the pores of the TAPB-COF. This non-covalent modification can be used to introduce new functionalities without altering the COF's covalent structure. The porous nature of TAPB-COFs makes them excellent hosts for a variety of guest molecules, from small organic dyes to larger nanoparticles.

Modification StrategyDescriptionExample
Covalent Modification Formation of new covalent bonds on the COF backbone.Functionalization of an azide-appended COF via a click reaction.
Linkage Modification Chemical transformation of the bonds linking the monomers.Reduction of imine linkages to amine linkages in a TAPB-COF.
Host-Guest Encapsulation Non-covalent inclusion of guest molecules within the COF pores.Encapsulation of fullerene (C60) within a TAPB-based COF.

Strategies for Scalable and Large-Scale Production of TAPB-COFs

The transition from laboratory-scale synthesis to large-scale production of TAPB-COFs is a critical step for their practical application in industrial settings. Several strategies are being explored to address the challenges associated with scalability, such as cost, reaction time, and batch-to-batch reproducibility.

One promising approach is the development of synthetic protocols that operate under milder conditions, such as the previously mentioned ambient pressure and room temperature methods. These conditions reduce the energy requirements and simplify the reactor design needed for large-scale production. The ability to synthesize TAPB-COFs in greener solvents like water and ethanol (B145695) also contributes to the sustainability and cost-effectiveness of the process. For example, a method using a mixture of n-butanol, acetic acid, and water at 70°C has been successfully scaled up to produce over ten grams of a TAPB-based COF in a single batch.

Interfacial polymerization is another technique that holds promise for scalable production, particularly for the fabrication of COF membranes. In this method, the polymerization reaction occurs at the interface of two immiscible liquids, each containing one of the monomers (e.g., TAPB in one phase and an aldehyde in the other). This allows for the formation of thin, continuous COF films over large areas.

Furthermore, the development of solvent-free synthesis methods, such as mechanochemical synthesis (ball-milling), is being investigated. While still in the early stages for TAPB-COFs, these methods have the potential to significantly reduce solvent waste and simplify the downstream processing of the material. The continuous flow synthesis of COFs is another avenue being explored, which could offer high space-time yields and excellent reproducibility for industrial-scale manufacturing.

Structural Engineering and Topological Diversity in this compound-COFs

The C3-symmetric and tripodal nature of this compound (TAPB) makes it a foundational building block in the reticular synthesis of Covalent Organic Frameworks (COFs), enabling precise control over their structural and topological features. The strategic selection of linking units to polymerize with TAPB allows for the engineering of frameworks with diverse dimensionalities, pore structures, and network topologies.

Design and Synthesis of Two-Dimensional (2D) COFs

The design of two-dimensional (2D) COFs utilizing TAPB typically involves its condensation with difunctional or trifunctional planar linkers. The most common synthetic route is the Schiff base reaction, where the amine groups of TAPB react with aldehyde-functionalized monomers to form robust imine linkages. This approach has been successfully employed to create highly crystalline and porous 2D frameworks.

A classic example involves the condensation of TAPB with C2-symmetric linear aldehydes, such as terephthalaldehyde (PDA) or its derivatives. This reaction generates extended 2D sheets with a predictable hexagonal honeycomb (hcb) topology. acs.org The synthesis is often carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for "error correction," leading to highly ordered, crystalline materials. researchgate.net Alternative green synthesis methods have also been developed, including ambient aqueous synthesis and reactions in supercritical CO2, which can produce robust, imine-linked 2D COFs like TAPB-TA. nih.govacs.org

The properties of the resulting 2D COFs can be tuned by modifying the linker. For instance, using 2,5-dimethoxyterephthalaldehyde instead of terephthalaldehyde was shown to enhance crystallinity and surface area, attributed to stronger interlayer interactions. unt.edu Multi-component reactions have also been explored, where TAPB is condensed with other building blocks like 4-formylphenylboronic acid to create 2D COFs with both boroxine and imine functionalities, such as NTU-COF-1. unt.edu These strategies demonstrate the versatility of TAPB in generating a wide array of 2D COFs with tailored structures and properties.

Table 1: Examples of 2D COFs Synthesized from this compound (TAPB)

COF Name Linker Monomer Linkage Type Topology Synthesis Method
TAPB-PDA COF Terephthalaldehyde (PDA) Imine hcb Photochemical, Solvothermal researchgate.netnih.govrsc.org
BTT-TAPB-COF Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT) Imine hcb Solvothermal rsc.org
TAPB-DMTP COF 2,5-Dimethoxyterephthalaldehyde (DMTP) Imine hcb Solvothermal unt.edunih.gov
NTU-COF-1 4-Formylphenylboronic acid Imine & Boroxine - Solvothermal unt.edu

| HFPB-TAPB | Hexafluorophenyl-bridged dialdehyde (HFPB) | Imine | kgd | Solvothermal ntu.edu.sg |

Fabrication of Three-Dimensional (3D) COFs

The fabrication of three-dimensional (3D) COFs requires the extension of the network into the z-direction, which is achieved by combining planar building blocks like TAPB with non-planar, multi-functional linkers. The principles of reticular chemistry guide the selection of building blocks with specific geometries to target desired 3D topologies. researchgate.net

One successful strategy involves the condensation of a C3-symmetric triangular planar node like TAPB with a C4-symmetric rectangular or square planar molecule. For example, RICE-3, a 3D COF, was synthesized through the polycondensation of TAPB with a rectangular-planar tetracarbaldehyde, resulting in a framework with a novel topology. nih.gov

Another approach utilizes tetrahedral building blocks. The reaction of TAPB with a tetrahedral amine or aldehyde can lead to the formation of 3D frameworks. While early 3D COFs were often limited to topologies like dia, ctn, and bor, formed by combining tetrahedral units with linear or triangular ones, recent research has expanded this scope. mdpi.com For instance, isostructural 3D COFs with a five-fold interpenetrated pts topology have been synthesized by combining a tetrahedral amine with a square-planar aldehyde. researchgate.netnih.gov The inherent challenge in 3D COF synthesis lies in controlling the spatial arrangement of building blocks through strong, directional covalent bonds to achieve long-range order. nih.gov

Table 2: Building Block Combinations for 3D TAPB-COFs

TAPB (Geometry) Linker Geometry Resulting Dimensionality Example Topology
Trigonal Planar (C3) Rectangular Planar (C4) 3D pto nih.gov

Control over Hexagonal and Other Topologies

The geometry of the building blocks is the primary determinant of the resulting COF topology. As a C3-symmetric monomer, TAPB naturally lends itself to the formation of 2D frameworks with hexagonal (hcb) pores when combined with C2-symmetric linear linkers. unt.edu This hexagonal topology is a common and stable arrangement observed in many TAPB-based 2D COFs. unt.edugoogle.com

However, by strategically selecting linkers with different symmetries, it is possible to direct the synthesis towards other, more complex topologies. For instance, the reaction of TAPB (a C3 node) with a C6-symmetric hexa-aldehyde linker (HFPB) resulted in a 2D COF with a kgd topology. ntu.edu.sg Furthermore, unprecedented topologies can be achieved through multi-component synthesis. The combination of hexagonal, tetragonal, and trigonal building blocks has led to a 2D COF with a tth topology, which features three kinds of vertices and two kinds of edges. escholarship.org

In the realm of 3D COFs, combining triangular and square building blocks has produced various topologies, including ffc, fjh, and pto. nih.govresearchgate.net The ability to move beyond simple hexagonal nets and target more intricate and multinary topologies opens new avenues for designing COFs with highly specific pore environments and properties. This topological diversity is a direct result of the predictive power of reticular chemistry, where the final network is encoded in the shape and connectivity of its constituent molecular parts. acs.org

Investigation of Layer Stacking Modes (e.g., Slipped AA-Stacking)

For 2D COFs, the arrangement of the individual layers in the third dimension, known as the stacking mode, significantly influences the material's properties, including its porosity, stability, and electronic characteristics. The layers in 2D COFs are held together by non-covalent van der Waals forces.

The most straightforward arrangement is the eclipsed or AA-stacking mode, where layers are stacked directly on top of each other, resulting in open, one-dimensional channels. However, computational and experimental studies have revealed that slipped or offset stacking arrangements are often energetically more favorable. In a slipped-stacking mode, layers are displaced relative to one another, which can lead to a reduction in pore size and a more stabilized structure due to optimized interlayer interactions.

The nature of the building blocks can influence the stacking behavior. For example, introducing electron-donating groups like methoxy (-OMe) onto the linker can strengthen interlayer π-π interactions, promoting better crystallinity and stabilizing the framework. unt.eduresearchgate.net Conversely, the electron-withdrawing nature of imine linkages can result in less favorable stacking of electropositive π-systems. researchgate.net While AA stacking is commonly assumed, more complex modes like ABC stacking have also been achieved by altering synthesis methods, such as using a modulator-assisted approach. nih.gov The dynamic nature of these layered materials means that at room temperature, significant structural disorder and zigzag configurations can arise from the spontaneous distortion of an initial eclipsed stacking mode. rsc.org Distinguishing and quantifying these different stacking structures can be achieved using techniques like 13C solid-state NMR. acs.org

Isoreticular Design Principles and Homologous Series of TAPB-COFs

Isoreticular design is a powerful principle in reticular chemistry that involves synthesizing a series of frameworks with the same underlying topology but with systematically varied pore sizes. nih.gov This is achieved by using building blocks of the same geometry and connectivity but with different lengths. This principle allows for the fine-tuning of pore dimensions while maintaining the fundamental network structure.

This concept has been successfully applied to TAPB-based COFs. For instance, a homologous series of 2D polyimide COFs, including PI-COF-2 derived from TAPB, was created by reacting C3-symmetric amines of increasing size with a C2-symmetric dianhydride. This resulted in a series of COFs with the same hexagonal topology but with progressively larger pores. unt.edu

The isoreticular principle is also applicable to 3D COFs. A series of three isoreticular 3D COFs was synthesized by combining a tetrahedral building block with linear linkers of varying lengths. nih.gov This approach led to frameworks with a non-interpenetrated dia topology and pore sizes that could be precisely regulated from microporous to mesoporous (1.6 to 5.2 nm). nih.govresearchgate.net The ability to create such homologous series is crucial for systematically studying structure-property relationships and for designing materials with pore sizes tailored for specific applications, such as the separation or storage of large molecules. oaepublish.com

Applications of 1,3,5 Tris 4 Aminophenyl Benzene Derived Materials

Separation and Adsorption Technologies

Materials synthesized using 1,3,5-Tris(4-aminophenyl)benzene (TAPB) as a primary monomer are extensively explored for their utility in separation and adsorption processes. The ability to form robust, porous networks allows for the selective capture and removal of specific molecules from both gas and liquid phases. ossila.com

Gas Adsorption and Storage Applications

The ordered and tunable pore structures of TAPB-derived frameworks are particularly advantageous for gas adsorption and storage. These materials are designed to have high surface areas and specific functionalities within their pores to interact with targeted gas molecules. rsc.org

The emission of carbon dioxide (CO2) is a significant environmental concern, and the development of effective capture materials is crucial. nih.gov Porous materials made from TAPB have been identified as promising candidates for CO2 capture. ossila.com For instance, certain Covalent Organic Frameworks (COFs) incorporating TAPB have demonstrated notable CO2 uptake capacities. These materials can be tailored to exhibit selective adsorption of CO2, a critical factor in separating it from flue gas mixtures. nih.gov Research into various TAPB-based COFs has shown CO2 uptake values ranging from approximately 3 to 18 percent by weight at 1 bar and 273 K. rsc.org Furthermore, pyrolyzing TAPB-based hyperbranched polyimides to create carbon molecular sieve (CMS) membranes has been shown to dramatically increase CO2 permeability. researchgate.net

Table 1: Carbon Dioxide Uptake in TAPB-Derived Covalent Organic Frameworks

MaterialCO₂ Uptake (wt%)CO₂ Uptake (mg/g)Conditions
COF-194.0%40.11 bar, 273 K
COF-203.1%31.21 bar, 273 K
COF-2118.0%180.01 bar, 273 K
COF-2210.5%105.21 bar, 273 K

This table presents selected data on the carbon dioxide adsorption capabilities of different Covalent Organic Frameworks (COFs) synthesized using this compound. rsc.org

Hydrogen (H₂) is considered a clean energy carrier, but its efficient storage remains a technological challenge. Materials derived from TAPB have been investigated for their potential in hydrogen storage applications. A ternary covalent organic framework, NTU-COF-2, constructed through a condensation reaction involving this compound, demonstrated a significant hydrogen uptake capacity. This material achieved a hydrogen storage capacity of 1.55% by weight, which is comparable to or higher than several other benchmark COFs. unt.edu

The precise control over pore size and surface chemistry in TAPB-derived materials allows for the selective separation of gases with similar kinetic diameters. This is particularly important in industrial processes, such as the purification of ethylene (B1197577) (C₂H₄) from acetylene (B1199291) (C₂H₂) and the separation of carbon dioxide (CO₂) from nitrogen (N₂). nih.gov A two-dimensional crystalline polyimide porous organic framework, designated PAF-120, was constructed from the imidization of this compound. ossila.comnih.gov This material exhibits good selective adsorption of C₂H₂ over C₂H₄ and CO₂ over N₂. ossila.com At 298 K and 1 bar, PAF-120 shows high selectivity for these gas pairs, making it a promising candidate for these challenging industrial separations. nih.gov

Table 2: Gas Selectivity of PAF-120 Framework

Gas PairSelectivityConditions
C₂H₂/C₂H₄4.1298 K, 1 bar
CO₂/N₂68.7298 K, 1 bar

This table highlights the selective gas separation performance of PAF-120, a polyimide porous organic framework derived from this compound. nih.gov

Liquid Phase Adsorption for Environmental Remediation

The application of TAPB-based materials extends to the purification of water by adsorbing harmful organic pollutants. Their high porosity and the potential for strong π-π and hydrogen bonding interactions make them effective adsorbents for removing contaminants from aqueous solutions. ossila.comrsc.org

Bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS), are widespread water contaminants that pose risks to the environment and human health. rsc.org Imine-based covalent organic frameworks synthesized using TAPB have proven to be highly efficient in adsorbing these pollutants. ossila.comrsc.org For example, a COF known as COF-2, which incorporates TAPB, demonstrated high maximum adsorption capacities for both BPS and BPA. rsc.org The adsorption mechanism is attributed to a combination of hydrogen bonding and π-π interactions between the pollutants and the COF structure. ossila.comrsc.org Similarly, magnetic COF nanocomposites based on TAPB have been successfully used for the efficient removal of other organic pollutants like triclosan (B1682465) (TCS) and triclocarban (B27905) (TCC) from water. nih.gov Composites of TAPB-based polyimides with graphitic carbon nitride have also shown high efficiency in the adsorption and subsequent photodegradation of organic dyes like rhodamine B. acs.org

Table 3: Adsorption Capacities for Organic Pollutants

AdsorbentPollutantMax. Adsorption Capacity (mg/g)
COF-2Bisphenol S (BPS)200.00
COF-2Bisphenol A (BPA)149.25

This table shows the maximum adsorption capacities of COF-2, a covalent organic framework synthesized with this compound, for the removal of bisphenol pollutants from water. rsc.org

Catalysis and Electrocatalysis

Covalent organic frameworks derived from TAPB serve as robust platforms for heterogeneous catalysis, offering high surface areas, tunable porosity, and the ability to incorporate catalytically active sites.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.comnih.gov TAPB-based COFs have been successfully employed as supports for metal catalysts, particularly palladium (Pd) and copper (Cu), in these reactions. mdpi.comrsc.org These COF-supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, addressing some of the drawbacks of homogeneous catalysts. mdpi.com

For example, a COF synthesized from TAPB and 4,4′-(benzothiadiazole-4,7-diyl)dibenzaldehyde, when metallated with copper, acts as an efficient "single-atom" catalyst for Suzuki coupling reactions at room temperature. rsc.org This catalyst promotes the reaction under mild conditions, using a non-toxic solvent and an air atmosphere, and can be reused multiple times without significant loss of activity. rsc.org

Similarly, palladium nanoparticles supported on TAPB-based COFs have shown excellent catalytic activity in Suzuki-Miyaura reactions. mdpi.com The COF framework, with its imine and ether functionalities, helps to stabilize and disperse the palladium nanoparticles, preventing their aggregation and enhancing their catalytic performance. mdpi.com These catalysts have demonstrated high turnover numbers (TON) and turnover frequencies (TOF), sometimes surpassing their homogeneous counterparts. mdpi.com

Table 2: Performance of TAPB-COF Supported Catalysts in Suzuki-Miyaura Coupling

Catalyst Metal Reactants Key Features Reference
Cu-TAPB-BTDA-COF Copper Various aryl halides and boronic acids Room temperature reaction, recyclable rsc.org
Pd(0)-TAT-TFP COF Palladium Bromobenzene and phenylboronic acid Excellent conversion and yield mdpi.com

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound, is a fundamental method for C-C bond formation. researchgate.netmdpi.com TAPB-derived COFs can be designed to possess basic sites, such as amino groups, which can effectively catalyze this reaction. The ordered porous structure of these COFs can also contribute to their catalytic activity and selectivity. researchgate.net

For instance, COFs synthesized through the Doebner reaction, incorporating both acidic and basic functionalities, have been shown to catalyze cascade reactions that include a Knoevenagel condensation step. rsc.org The basic amine groups originating from the TAPB monomer can act as the catalytic sites for the condensation. The high stability and recyclability of these COF catalysts make them attractive for green chemistry applications. researchgate.net

Amination reactions are crucial for the synthesis of a wide range of nitrogen-containing compounds. TAPB itself is synthesized via amination reactions, and materials derived from it can also be used to catalyze such transformations. researchgate.netrsc.org The inherent amino groups in the TAPB structure can act as catalytic sites or can be functionalized to create more active catalysts.

Ruthenium single atoms and nanoparticles co-loaded on a COF synthesized from TAPB and 2,5-dibromoterephthalaldehyde (B1337647) have demonstrated a triadic synergism in the reductive amination of carbonyl compounds with ammonia (B1221849) and hydrogen to produce primary amines. researchgate.net The COF framework, in cooperation with the ruthenium species, shows a strong affinity for the carbonyl compound and the imine intermediate, promoting their conversion. researchgate.net

The π-conjugated structure of TAPB makes its derived materials promising candidates for electrocatalytic applications. By incorporating TAPB into conductive frameworks, it is possible to create materials with high surface areas and abundant active sites for electrochemical reactions. nih.gov

TAPB-based COFs have been explored as electrocatalysts for the oxygen reduction reaction (ORR). For example, a COF named BTT-TAT-COF, which incorporates a triazine structure, showed a lower overpotential and higher mass activity for the ORR compared to a similar COF, BTT-TAPB-COF, which is based on TAPB. ccspublishing.org.cn This highlights the tunability of the electrocatalytic properties of these materials through the selection of appropriate building blocks.

Furthermore, composites of TAPB-based COFs with other conductive materials, such as carbon nanotubes (CNTs), have been developed to enhance their electrical conductivity and electrocatalytic performance. nih.gov A COF synthesized from TAPB and terephthaldicarboxaldehyde in the presence of amino-functionalized CNTs showed good conductivity and a high specific surface area, making it a suitable material for electrochemical sensors. nih.gov

Table 3: Electrocatalytic Performance of TAPB-Derived Materials

Material Application Key Performance Metrics Reference
BTT-TAPB-COF Oxygen Reduction Reaction (ORR) Overpotential: 1.39 eV, Tafel slope: 85.9 mV dec⁻¹, Mass activity: 9.28 A g⁻¹ ccspublishing.org.cn

Electrocatalytic Processes Facilitated by TAPB-Derived Materials

Methanol (B129727) Oxidation and Other Redox Reactions

While specific applications in methanol oxidation are not extensively detailed, TAPB-based materials, particularly COFs, have demonstrated significant capabilities as catalysts in a range of other important redox reactions, including the oxidation of other alcohols and sulfides, and key electrocatalytic processes for energy conversion.

TAPB-based COFs have been successfully employed as photocatalysts for the aerobic oxidation of alcohols. For instance, a hybrid material created by coating TiO2 nanobelts with a COF synthesized from TAPB and terephthalaldehyde (B141574) (TPA) showed high photocatalytic activity and selectivity for oxidizing aryl alcohols under visible light. unipd.it The COF acts as an efficient photosensitizer, absorbing light and facilitating charge transfer to the TiO2, which reduces the recombination of charge carriers and enhances the reaction rate. unipd.it Similarly, a COF synthesized from TAPB and TPA has been used to create composite photocatalysts that show more than 93% yield in the oxidation of benzyl (B1604629) alcohol after 30 hours. unipd.it Other studies have explored flavin-inspired and alloxazine-based COFs for the metal-free photocatalytic oxidation of benzylic alcohols, demonstrating the versatility of these frameworks. researchgate.netacs.org

In addition to alcohol oxidation, TAPB-derived COFs are effective in the photocatalytic oxidation of sulfides. A COF synthesized through a photocatalytic cascade reaction involving TAPB was subsequently used to promote the oxidation of sulfides to sulfoxides with high yields. sioc-journal.cn Another study showed that converting the imine linkages in a TAPB-based COF to more robust quinoline (B57606) linkages resulted in a highly stable and efficient photocatalyst for the aerobic oxidation of methylphenyl sulfide. nih.gov

Furthermore, TAPB-based COFs are emerging as promising electrocatalysts for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are fundamental to technologies like fuel cells and metal-air batteries. ccspublishing.org.cn For example, a COF made from TAPB and 2,2′-bipyridyl-5,5′-dialdehyde (BPY-CHO) can be coordinated with cobalt ions to act as a cocatalyst for photocatalytic water oxidation (oxygen evolution). acs.org Other research has investigated metal-free, thiophene-sulfur-containing COFs, comparing them to a PDA-TAPB-COF baseline, for the ORR, demonstrating that the catalytic active sites can be precisely engineered within the COF structure. ccspublishing.org.cn These materials are also being explored for the electrochemical production of hydrogen peroxide (H2O2) via the 2-electron ORR pathway. researchgate.netresearchgate.netmdpi.com

Sensing and Detection Platforms

The inherent porosity, high surface area, and tunable functionality of TAPB-based materials make them excellent candidates for developing highly sensitive and selective sensing platforms. These materials are utilized in both electrochemical and fluorescent detection systems for a wide array of analytes.

Electrochemical Sensing Systems Based on TAPB-COFs

TAPB-based COFs are frequently used to modify electrodes in electrochemical sensors. Their ordered porous structure provides a large surface area with abundant active sites, facilitating the pre-concentration of target analytes and enhancing electron transfer rates, which are crucial for improving sensor sensitivity and selectivity. researchgate.netfrontiersin.orgresearchgate.net The poor intrinsic conductivity of some COFs is often overcome by creating composites with conductive materials like carbon nanotubes, graphene, or metal nanoparticles. frontiersin.orgmdpi.com

TAPB-based COFs have proven highly effective for the electrochemical detection of heavy metal ions, such as lead (Pb²⁺). A sensor using a carbon paste electrode modified with a TAPB-DMTP-COF (synthesized from TAPB and 2,5-dimethoxyterephthaldehyde) demonstrated excellent performance in detecting lead in aqueous solutions. researchgate.netnih.gov The amine groups on the COF surface effectively chelate and accumulate lead ions, which are then detected using differential pulse anodic stripping voltammetry. researchgate.netnih.gov This sensor exhibited a low detection limit of 1.9 nM and a wide linear response range from 0.0050 to 2.0 μmol/L. researchgate.netfrontiersin.orgnih.gov Combining a TAPB-based COF with graphene has also been shown to create a sensor capable of simultaneously detecting multiple heavy metal ions, including cadmium, lead, and copper. researchgate.net

Table 1: Performance of TAPB-COF-Based Electrochemical Sensors for Heavy Metal Ion Detection

COF MaterialTarget Analyte(s)Detection LimitLinear RangeReference(s)
TAPB-DMTP-COFPb²⁺1.9 nM0.0050–2.0 µM researchgate.netfrontiersin.orgnih.gov
GR/COFDPTBCd²⁺, Pb²⁺, Cu²⁺0.011 µM (Cd²⁺)0.1–25 µM (Cd²⁺) researchgate.net
8.747 nM (Pb²⁺)0.1–11 µM (Pb²⁺)
6.373 nM (Cu²⁺)0.1–11 µM (Cu²⁺)

The versatility of TAPB-COFs extends to the detection of a variety of organic environmental pollutants. Their intrinsic absorption capabilities and the potential for creating specific binding sites make them suitable for sensing compounds like hydrazine (B178648), bisphenol A (BPA), and various nitrophenols. frontiersin.orgossila.com For instance, COFs can be designed with redox-active moieties to specifically target and signal the presence of hydrazine. frontiersin.org A composite made of Fe₃O₄ nanoparticles and a TAPB-COF has been used to create a sensor for luteolin. nih.gov In another application, a composite of a TAPB-based COF with platinum nanoparticles was used to fabricate a sensor for the antibiotic ofloxacin (B1677185) in water, achieving a detection limit of 2.184 x 10⁻³ μM. bohrium.com These examples highlight the adaptability of TAPB-COFs for monitoring environmental contaminants. mdpi.com

In the biomedical and food safety fields, TAPB-COF-based electrochemical sensors are valuable for detecting drugs and antibiotics. frontiersin.org For the detection of acetaminophen (B1664979), a core-shell composite of a TAPB-DMTP-COF core and a conductive polyaniline shell was developed. researchgate.netmdpi.com This material facilitated the interaction with acetaminophen through π-π stacking and hydrogen bonding while overcoming the COF's low conductivity, resulting in a detection limit as low as 0.032 μmol/L. researchgate.netmdpi.com

Similarly, for the detection of the antibacterial agent furazolidone (B1674277), a three-dimensional sensor was fabricated by immobilizing a TAPB-TPA COF on amino-functionalized carbon nanotubes (NH₂-CNTs). frontiersin.orgmdpi.comresearchgate.net The composite's high specific surface area and good conductivity led to a sensor with a low detection limit of 77.5 nM. mdpi.comresearchgate.net Another approach for furazolidone detection involved a paper-based sensor using a COF composite, which offered a detection limit of 0.23 μM, demonstrating the potential for portable and low-cost sensing devices. nih.govmdpi.com

Table 2: Performance of TAPB-COF-Based Biosensors

COF Composite MaterialTarget AnalyteDetection LimitLinear RangeReference(s)
TAPB-DMTP-COF@PANIAcetaminophen0.032 µM0.10–500 µM researchgate.netmdpi.com
COF@NH₂-CNT (TAPB-TPA)Furazolidone77.5 nM0.2–100 µM mdpi.comresearchgate.net
PtNP/COF@rGO (Paper-based)Furazolidone0.23 µM0.69–110 µM nih.govmdpi.com

Fluorescent Sensor Development

The inherent fluorescence of the triphenylbenzene core of TAPB makes it and its derived COFs excellent candidates for fluorescent chemical sensing. rsc.orgresearchgate.net These materials can detect analytes, particularly polynitroaromatic compounds (PNACs) which are common components of explosives, through a fluorescence quenching mechanism. researchgate.net

When the electron-rich TAPB fluorophore interacts with electron-deficient PNACs like 2,4,6-trinitrotoluene (B92697) (TNT) or 2,4-dinitrotoluene (B133949) (DNT), a donor-acceptor complex is formed. This interaction leads to a quenching of the fluorescence signal, which can be correlated to the concentration of the analyte. mdpi.com The high porosity and nitrogen-rich nature of COFs synthesized from TAPB, such as TAPB-TFPB and TAPB-TFP, enhance their affinity for these analytes and amplify the quenching effect. rsc.orgresearchgate.net Researchers have also synthesized derivatives like 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene, which shows highly selective and significant fluorescence quenching for picric acid with a detection limit of 1.5 ppm. researchgate.net This strategy allows for the highly sensitive and selective detection of trace amounts of explosives. ossila.com

Anion Detection (e.g., Fluoride (B91410) Ions)

The detection of anions is crucial in numerous biological and environmental processes. acs.org TAPB-based materials have been engineered to act as selective sensors for anions like fluoride (F⁻). For instance, tris-salicylaldimine Schiff bases synthesized from 1,3,5-TPB derivatives have demonstrated the ability to selectively sense fluoride ions through a fluorescence turn-on mechanism. rsc.org This sensing capability is often achieved by designing molecules where the interaction with the target anion triggers a distinct optical response.

The general approach involves creating a sensor molecule that, upon binding with a fluoride ion, exhibits a change in its photophysical properties, such as an increase in fluorescence intensity. acs.orgmdpi.com This "turn-on" response allows for the sensitive and selective detection of fluoride ions, even in the presence of other competing anions. mdpi.comtandfonline.com The interaction mechanism often involves the formation of stable bonds, such as Si-F bonds in silyl-containing polyimide chemosensors, which can be detected through spectroscopic methods. researchgate.net Research has shown that such sensors can achieve very low detection limits, in the nanomolar range, making them highly effective for practical applications. mdpi.comCurrent time information in AG.

Nitroaromatic Compound Sensing

The detection of nitroaromatic compounds (NACs), which are common components of explosives, is a significant area of research for security and environmental monitoring. nih.govacs.org this compound itself acts as a supramolecular fluorophore that can selectively sense various polynitroaromatic compounds (PNACs) such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and picric acid (PA). rsc.org The detection mechanism is based on the fluorescence quenching of TAPB upon interaction with these electron-deficient nitroaromatics. rsc.orgrsc.org This quenching is predominantly a static process resulting from the formation of a donor-acceptor complex between the electron-rich TAPB and the electron-poor NACs. rsc.org

To enhance these sensing capabilities, TAPB has been incorporated as a building block into more complex structures like covalent organic frameworks (COFs). researchgate.net These TAPB-based COFs also exhibit fluorescence quenching in the presence of nitroaromatic compounds. nih.gov The porous and electron-rich nature of these frameworks enhances the interaction with NAC analytes. nih.gov The sensitivity and selectivity of these materials can be quantified using the Stern-Volmer equation, with reported quenching constants indicating a high affinity for specific nitroaromatics. acs.org

Table 1: Nitroaromatic Compound Sensing by TAPB-Based Materials

AnalyteSensing MaterialDetection PrincipleKey FindingReference
Polynitroaromatics (TNT, DNT, PA, etc.) 1,3,5-Tris(4'-aminophenyl)benzene (TAPB)Fluorescence QuenchingSelective sensing through donor-acceptor complexation. rsc.org
Nitroaromatics (TNP, DNT, etc.) Imine and β-ketoenamine based COFs from TAPBFluorescence QuenchingEfficient quenching, with picric acid being the most effective quencher. researchgate.net
Polynitroaromatics Supramolecular 1,3,5-tris(4'-aminophenyl)benzeneFluorescence QuenchingN-H···N hydrogen bonds between TAPB units contribute to sensing. rsc.org
Metal Ion Detection (e.g., Fe³⁺)

The detection of metal ions is important for environmental monitoring and biological studies, as abnormal levels of certain ions can be harmful. aip.org TAPB-derived materials have been developed for the selective detection of metal ions like iron(III) (Fe³⁺). A covalent organic framework (TT-COF) synthesized from this compound and 2,5-dihydroxyterephthalaldehyde (B1588973) was designed for the selective "turn-off" recognition and detection of Fe³⁺ ions. aip.org The interaction between the Fe³⁺ ions and the COF leads to a quenching of the material's fluorescence, allowing for quantitative detection. aip.org

The mechanism often involves the complexation of the metal ion with specific binding sites within the framework, such as nitrogen or oxygen atoms. acs.org This interaction can interfere with the photoluminescence process of the material, leading to a detectable change in the fluorescence signal. aip.org The selectivity of these sensors is a key feature, enabling the detection of a specific metal ion even in the presence of other potentially interfering ions. nih.govossila.com The sensitivity of these sensors can be very high, with some systems reporting detection limits in the micromolar to nanomolar range. d-nb.info

Table 2: Fe³⁺ Ion Detection by TAPB-Derived and Other Fluorescent Sensors

Sensing MaterialDetection PrincipleLinear RangeDetection LimitReference
TT-COF (from TAPB) Fluorescence "Turn-off"Not SpecifiedNot Specified aip.org
TaDAP COF Fluorescence QuenchingNot SpecifiedNot Specified acs.org
Porphyrin-based sensor Potentiometric1 × 10⁻⁷–1 × 10⁻¹ MNot Specified nih.gov
Benzo-18-crown-6 based sensor Potentiometric1.0 × 10⁻⁶–1.0 × 10⁻¹ M8.0 × 10⁻⁷ M nih.gov
1-Naphthylamine derived probe Fluorescence "Turn-on"Not Specified6.83 × 10⁻⁸ M ossila.com
Stalk-derived Carbon Dots Fluorescence Quenching0–128 μM63 nM d-nb.info

Gas Sensing Applications (e.g., Trimethylamine)

The detection of volatile organic compounds (VOCs) and other gases is critical for environmental monitoring, industrial safety, and medical diagnostics. Materials derived from TAPB have shown great promise in gas sensing applications, particularly for the detection of trimethylamine (B31210) (TMA), a compound associated with fish and meat spoilage and also used in industrial processes. nih.govresearchgate.net

An imine-linked covalent organic framework (TB-COF), synthesized from this compound (TAPB) and 1,3,5-benzotricarboxaldehyde (BTCA), has been developed as a high-performance sensor for TMA. researchgate.net This sensor operates at room temperature, which is a significant advantage over many traditional gas sensors that require high temperatures. researchgate.net The TB-COF sensor demonstrated a remarkably high sensitivity to TMA, with a response that was significantly higher than its individual components. researchgate.net It also exhibited a fast response and recovery time with a very low detection limit of 28.6 ppb. researchgate.net The sensing mechanism is attributed to the strong hydrogen-bond interactions between the TMA molecules and the imine groups within the COF structure. nih.gov

Another luminescent COF, named TAPB-BTDD, synthesized from TAPB and 4,4'-(benzothiadiazole-4,7-diyl)dibenzaldehyde, has also been shown to be effective in detecting various organic amines, including triethylamine. aip.org

Table 3: Trimethylamine (TMA) Gas Sensing with TAPB-COFs

Sensor MaterialMonomersSensitivity (to 500 ppm TMA)Detection LimitResponse/Recovery TimeReference
TB-COF TAPB and 1,3,5-benzotricarboxaldehyde (BTCA)6845.9%28.6 ppb~23 s cycle researchgate.net
TFB-TAPB COF TAPB and Terephthalaldehyde (TFB)Not specified10 ppbNot specified acs.org

Optoelectronic and Electronic Devices

The unique electronic properties of this compound and its derivatives make them suitable for a range of optoelectronic and electronic applications. Their ability to form ordered, π-conjugated structures is particularly advantageous for charge transport.

Charge Transport and Mobility in Semiconducting TAPB-COFs

Two-dimensional covalent organic frameworks (2D COFs) made from TAPB are being explored as a new class of organic semiconductors. rsc.orgnih.gov These materials can be designed to have highly ordered crystalline structures, which is crucial for efficient charge transport. nih.gov

A notable example is a 2D semiconducting COF thin film, TPB–TFB COF, which exhibits band-like transport characteristics. rsc.org This material has demonstrated a record-high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹, a value that surpasses many other conductive COFs and is comparable to crystalline inorganic materials. rsc.org This high mobility is attributed to the long-range order and well-defined nanochannels within the COF structure. rsc.org The charge transport in these materials can occur both within the layers (intralayer) and between the layers (interlayer) through π-stacking. nih.gov The ability to rationally design the chemical structure and control the crystallinity of these TAPB-COFs opens up possibilities for creating high-performance organic electronic devices. rsc.orgacs.org

Hole-Transport Materials in Photovoltaic Devices (e.g., Solar Cells)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. acs.org An ideal HTM should have high hole mobility and its energy levels should be well-aligned with the perovskite material to minimize energy losses.

Derivatives of TAPB have been developed as effective HTMs for PSCs. nih.gov By introducing electron-donating groups into the TAPB structure, it is possible to tune the energy levels of the resulting material to better match those of the perovskite. nih.gov For instance, a doping-free PSC using a TAPB-based HTM called TPBC achieved a power conversion efficiency (PCE) of 13.10%. nih.gov This was a significant result as it demonstrated the potential of TAPB derivatives as a cost-effective alternative to the commonly used but expensive HTM, spiro-OMeTAD. tandfonline.comacs.org The use of carbon-based electrodes modified with materials like copper phthalocyanine (B1677752) in conjunction with perovskites also shows a promising direction for creating efficient and stable solar cells. nih.gov

Table 4: Performance of a TAPB-Based Hole-Transporting Material in a Perovskite Solar Cell

HTMDevice StructurePower Conversion Efficiency (PCE)Key AdvantageReference
TPBC Doping-free perovskite solar cell13.10%First effective device with a TPB-based doping-free HTM. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs)

Materials derived from this compound are increasingly recognized for their utility in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent properties of TAPB, such as its rigid structure and ability to form well-defined, semiconducting frameworks, are crucial for the performance of these electronic devices. ossila.com

A significant advancement in this area is the use of an "interface preassembly oriented growth" (IPOG) strategy to synthesize flexible, crystalline COF films for OLEDs. researchgate.net This method allows for the creation of high-quality, two-dimensional nanosheet structures. researchgate.net For instance, a COF synthesized from TAPB, named PhPeMa-TAPB-COF, has been integrated into an OLED device. researchgate.netresearchgate.net The performance of such devices has been characterized by their current density-luminance-voltage (J-L-V) characteristics and current efficiency. researchgate.netresearchgate.net Research has shown that OLEDs incorporating these COF films can achieve promising levels of brightness and efficiency, highlighting the advantage of the ordered nanosheet structure in device fabrication. researchgate.net In contrast, COFs synthesized through conventional solvothermal methods often result in nano-bulks that hinder the formation of uniform layers, leading to device failure. researchgate.net

Furthermore, thin films of COFs made from TAPB and 1,3,5-benzenetricarbaldehyde (TFB) have demonstrated high photoconductivity and a record charge carrier mobility for a COF, reaching up to 165 ± 10 cm² V⁻¹ s⁻¹. ossila.com This high mobility is a critical factor for efficient charge transport in the active layers of OLEDs. The combination of TAPB with other functional units, such as carbazole, which is a well-known host material in optoelectronics, further expands the potential for creating highly efficient OLEDs. acs.orgnih.gov

Table 1: Performance of a PhPeMa-TAPB-COF-based OLED

Parameter Value
Turn-on Voltage Low (specific value varies with device configuration)
Current Efficiency Moderate (specific value varies with device configuration)
Emission Color Red
Fabrication Strategy Interface Preassembly Oriented Growth (IPOG)

Data sourced from research on flexible crystalline COF films for OLEDs. researchgate.netresearchgate.net

Development of WLEDs using Emissive TAPB-COFs

The development of White Light-Emitting Diodes (WLEDs) represents another significant application for TAPB-derived materials, particularly emissive Covalent Organic Frameworks (COFs). These COFs are emerging as a new class of rare-earth-free phosphors, which are essential components in converting the blue light from an LED chip into a broad spectrum that appears as white light. nih.gov

A pioneering study demonstrated the use of a 3D COF incorporating an aggregation-induced emission (AIE) luminogen, tetraphenylethylene (B103901) (TPE), as a yellow-emitting phosphor. nih.gov When coated on a commercial blue LED, this 3D-TPE-COF produced white light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.30, 0.35), which is close to pure white light. nih.gov A key advantage of this COF-based WLED was its exceptional stability; it showed no degradation after continuous operation for 1200 hours under ambient conditions. nih.govnih.gov The porous and robust nature of the 3D COF structure effectively encapsulates the luminogens, preventing quenching and enhancing their photoluminescence quantum yield, which was reported to be 20% for the 3D-TPE-COF. nih.gov

Researchers are also exploring other strategies to achieve white light emission from COFs. By carefully designing the building blocks and controlling the interplay between intralayer and interlayer hydrogen bonding, the emission color of 2D COFs can be tuned from blue to yellow, and even white. d-nb.info More recently, vinylene-linked emissive COFs (VL-COFs) have been developed and fabricated into WLEDs. These materials exhibit bright emission and high stability, with one VL-COF-coated WLED achieving high-quality white light emission that closely approximates standard white light. researchgate.net These advancements underscore the potential of designing and synthesizing emissive COFs, using building blocks like TAPB, for creating stable and efficient WLEDs. nih.govresearchgate.netacs.org

Biomedical and Other Emerging Applications

Beyond optoelectronics, materials derived from this compound are finding applications in the biomedical field and other emerging technologies, primarily due to the unique properties of TAPB-based Covalent Organic Frameworks (COFs), such as their high porosity, tunable structure, and potential for functionalization. acs.orgresearchgate.net

Drug Delivery Systems Employing TAPB-COFs

The high surface area and tunable pores of TAPB-COFs make them excellent candidates for drug delivery systems. acs.org These frameworks can be designed to encapsulate therapeutic agents and release them in a controlled manner.

A notable example involves two fluorine-functionalized COFs, one of which, DF-TAPB-COF, is synthesized from TAPB and 2,5-difluoroterephthalaldehyde. nih.govrsc.org This material demonstrated a very high drug loading capacity for the anticancer drug 5-fluorouracil (B62378) (5-FU), reaching up to 69%. nih.govrsc.org The fluorine groups enhance the hydrophilicity of the COF and can form hydrogen bonds with drug molecules, improving loading capacity. nih.gov These COFs also showed efficient drug release in a simulated body fluid environment and were found to be effectively endocytosed by cells, a crucial step for intracellular drug delivery. researchgate.netnih.govrsc.org Importantly, MTT assays confirmed the excellent cell viability of these COFs, indicating good biocompatibility. nih.govrsc.org

In another study, a COF named TAPB-DMTP-COF was used for the delivery of doxorubicin (B1662922) (DOX), another common chemotherapy drug, exhibiting a loading capacity of 32.1%. acs.org Similarly, an imine-linked COF prepared from TAPB and 2,4,6-tris(4-formylphenyl)triazine (TFPT), known as APB-COF, was developed as a pH-dependent carrier for DOX, achieving excellent drug encapsulation efficiency. acs.org

Table 2: Drug Loading Capacities of Various TAPB-COFs

COF Name Drug Loading Capacity (%) Linkage Type
DF-TAPB-COF 5-Fluorouracil (5-FU) 69% Imine
TAPB-DMTP-COF Doxorubicin (DOX) 32.1% Imine
APB-COF Doxorubicin (DOX) High (specific % not stated) Imine

Data compiled from studies on COF-based drug delivery systems. acs.orgnih.govrsc.orgacs.org

Gene Transfection with Modified TAPB-Based Materials

Gene therapy requires vectors that can efficiently carry genetic material (like DNA or RNA) into cells. Modified materials based on TAPB have shown significant promise in this area. Research indicates that TAPB-based materials possess an excellent capability for gene transfection, attributed to their ability to effectively permeate cellular membranes.

While specific details on the modifications are emerging, the general strategy for creating non-viral gene vectors involves introducing positive charges to the material's surface. nih.gov These positive charges facilitate the binding of negatively charged nucleic acids through electrostatic interactions, forming a compact complex that protects the genetic material and aids its entry into cells. nih.gov The inherent structural advantages of TAPB-based platforms, combined with chemical modifications to enhance electrostatic interactions, are key to their potential in developing next-generation gene delivery systems. nih.gov

Membrane-Based Separations

The ordered, porous structure of TAPB-derived materials, especially COFs and polyimides, makes them highly suitable for creating advanced separation membranes. membranejournal.or.krresearchgate.net These membranes can be used for gas separation, water purification, and the removal of contaminants. mdpi.comrsc.orgacs.org

In water treatment, thin-film composite (TFC) membranes incorporating a TAPB-PDA-Et COF film have demonstrated high rejection performance for both organic contaminants and salts. membranejournal.or.kr The introduction of different substituent groups (like methyl or ethyl) on the aldehyde monomer used with TAPB allows for the fine-tuning of the COF's pore size, thereby enhancing the rejection of specific molecules like NaCl. rsc.org For instance, free-standing TAPB-PDA COF membranes have been shown to effectively reject water contaminants such as Rhodamine WT. mdpi.com The primary mechanism for the separation of organic impurities is size exclusion, which is enabled by the uniform, linear water transport channels within the COF's structure. acs.org

In the realm of gas separation, hyperbranched polyimides (HBPIs) synthesized from TAPB have been used to create carbon molecular sieve (CMS) membranes. researchgate.net One such membrane, pyrolyzed at 550°C, showed a dramatic increase in CO₂ permeability to 16,564.4 Barrer from 26.0 Barrer for the original polymer membrane, while maintaining a good CO₂/N₂ selectivity of 16.6. researchgate.net This demonstrates the potential of TAPB-based materials in demanding industrial gas separation processes. researchgate.net

Table 3: Separation Performance of TAPB-Based Membranes

Membrane Material Application Target Species Performance Metric
TAPB-PDA-Et COF Film Water Filtration Organic/Salt Contaminants High Rejection
TAPB-PDA-H COF Membrane Water Filtration NaCl Improved rejection with substituents
TAPB-PDA COF Water Filtration Rhodamine WT Enhanced Rejection
HBPI-derived CMS (pyrolyzed at 550°C) Gas Separation CO₂/N₂ CO₂ Permeability: 16564.4 Barrer; Selectivity: 16.6

Data sourced from research on COF and polyimide separation membranes. membranejournal.or.krresearchgate.netmdpi.comrsc.org

Advanced Characterization and Computational Studies of 1,3,5 Tris 4 Aminophenyl Benzene and Its Derived Materials

Spectroscopic and Diffraction Techniques

A suite of analytical techniques is employed to thoroughly characterize 1,3,5-Tris(4-aminophenyl)benzene. These methods probe the molecular vibrations, nuclear magnetic environments, crystalline structure, and electronic transitions, offering a detailed portrait of this versatile chemical compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to confirm the presence of key functional groups and chemical bonds within the this compound molecule. The FT-IR spectrum of TAPB exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.

Key vibrational frequencies observed in the FT-IR spectrum of TAPB are indicative of its molecular structure. The presence of the amine (-NH₂) groups is confirmed by the characteristic N-H stretching vibrations. Aromatic C-H and C=C stretching vibrations further verify the benzene (B151609) ring structures.

Detailed Research Findings:

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption peaks. The bands at approximately 3442 cm⁻¹ and 3360 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine groups. rsc.org The presence of aromatic rings is confirmed by the C-H stretching vibrations appearing around 3027 cm⁻¹ and the C=C stretching vibrations within the aromatic rings observed at approximately 1620 cm⁻¹, 1593 cm⁻¹, and 1516 cm⁻¹. rsc.org The band at 1283 cm⁻¹ is associated with C-N stretching vibrations. rsc.org Additionally, the out-of-plane C-H bending vibrations of the substituted benzene rings are observed at around 827 cm⁻¹. rsc.org

Vibrational ModeWavenumber (cm⁻¹)
N-H Asymmetric Stretching3442
N-H Symmetric Stretching3360
Aromatic C=C Stretching1620, 1593, 1516
C-N Stretching1283
Aromatic C-H Bending (out-of-plane)827

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Detailed Research Findings:

In the ¹H NMR spectrum of TAPB, distinct signals corresponding to the different types of protons are observed. The protons of the central benzene ring and the peripheral aminophenyl groups resonate at characteristic chemical shifts, and the integration of these signals confirms the number of protons in each environment. The protons of the amine groups also produce a distinct signal. rsc.org

The ¹³C NMR spectrum provides complementary information, showing separate signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment, allowing for the unambiguous assignment of each carbon atom in the TAPB structure. rsc.org

¹H NMR (in acetone-d₆):

A singlet at approximately 7.59 ppm is assigned to the three protons of the central benzene ring. rsc.org

A doublet observed between 7.51-7.53 ppm corresponds to the six aromatic protons ortho to the central benzene ring. rsc.org

Another doublet at 6.77-6.79 ppm is attributed to the six aromatic protons meta to the central benzene ring (ortho to the amino groups). rsc.org

A broad singlet at 4.76 ppm is due to the six protons of the three amino groups. rsc.org

¹³C NMR (in acetone-d₆):

The spectrum shows six distinct signals, confirming the symmetry of the molecule. The chemical shifts are observed at approximately 149.0, 143.1, 130.7, 128.9, 122.3, and 115.5 ppm. rsc.org These signals correspond to the different carbon environments within the central and peripheral aromatic rings, including those bonded to the amino groups.

NucleusChemical Shift (ppm)Assignment
¹H7.59 (s, 3H)Central benzene ring protons
¹H7.51-7.53 (d, 6H)Aromatic protons ortho to central ring
¹H6.77-6.79 (d, 6H)Aromatic protons meta to central ring
¹H4.76 (s, 6H)-NH₂ protons
¹³C149.0, 143.1, 130.7, 128.9, 122.3, 115.5Aromatic carbons

Powder X-ray Diffraction (PXRD) for Crystallinity, Topology, and Stacking Modes

Powder X-ray Diffraction (PXRD) is a key technique for investigating the crystalline nature of this compound and its derived materials, such as covalent organic frameworks (COFs). PXRD patterns provide information on the long-range order, crystal structure, and the manner in which the molecules pack in the solid state.

Detailed Research Findings:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide insights into the electronic structure of the compound.

Detailed Research Findings:

The UV-Vis absorption spectrum of this compound in acetonitrile (B52724) exhibits a photoluminescence (PL) spectrum with a band at 405 nm upon excitation at 290 nm. This absorption is attributed to π-π* electronic transitions within the conjugated aromatic system of the molecule. The extensive conjugation between the central benzene ring and the peripheral aminophenyl groups leads to absorption in the ultraviolet region. The study of derivatives of TAPB often involves monitoring shifts in the absorption maxima, which can be correlated with changes in the electronic properties of the molecule upon substitution or incorporation into larger structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical cations. In the context of this compound, EPR is particularly valuable for studying the radical species that can be generated through oxidation.

Detailed Research Findings:

While EPR is not applicable to the diamagnetic ground state of TAPB, it is instrumental in studying its oxidized forms. The oxidation of triarylamines derived from TAPB can generate stable radical cations and dications. The EPR spectra of these radical species provide information about the distribution of the unpaired electron density within the molecule. The g-factor, a key parameter obtained from the EPR spectrum, is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). The hyperfine coupling of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule can lead to the splitting of the EPR signal, providing further details about the molecular and electronic structure of the radical species.

Elemental Analysis for Stoichiometry Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a sample of this compound. This analysis is crucial for confirming the empirical and molecular formula of the synthesized compound and assessing its purity.

Detailed Research Findings:

The theoretical elemental composition of this compound (C₂₄H₂₁N₃) is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values are obtained through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. A close agreement between the calculated and experimentally found percentages validates the stoichiometry of the compound. For a derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene (C₇₂H₅₁N₉), the calculated and found values show excellent agreement. mdpi.com

ElementCalculated (%) for C₂₄H₂₁N₃Found (%)
Carbon (C)81.99N/A
Hydrogen (H)6.02N/A
Nitrogen (N)11.99N/A

Microscopic and Morphological Characterization

Microscopic techniques are fundamental to understanding the physical structure and surface features of materials derived from this compound. These methods provide visual evidence of the material's morphology at both the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials. In the study of TAPB-derived polymers, SEM reveals a range of morphologies depending on the specific synthetic conditions and the comonomers used. For instance, a tris(4-aminophenyl)amine-based polyimide (TP) synthesized from TAPB displayed a smooth surface with the presence of cavities. In contrast, when composited with graphitic carbon nitride, the resulting material exhibited a sponge-like morphology acs.org. SEM images of certain covalent organic frameworks (COFs) derived from TAPB have also been documented, providing insights into their particle shape and surface texture nih.gov.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal structure and nanoscale features of materials. For TAPB-derived materials, TEM is crucial for confirming the presence of ordered mesoporous structures. Studies on related mesoporous materials have demonstrated the utility of TEM in visualizing well-ordered pore channels, which is a key characteristic of many materials synthesized using TAPB as a building block nih.gov. This technique provides direct evidence of the nanoscale architecture, complementing the data obtained from porosity analysis methods.

Porosity and Stability Assessment

A comprehensive assessment of porosity and stability is critical for evaluating the performance of TAPB-derived materials in various applications. This involves a combination of gas sorption analysis and thermal and chemical stability tests.

Nitrogen sorption isotherms are a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. Materials synthesized from TAPB, particularly covalent organic frameworks (COFs), often exhibit high surface areas. The Brunauer–Emmett–Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption-desorption data acs.org.

Many TAPB-derived materials exhibit Type IV isotherms, which are characteristic of mesoporous materials and feature a hysteresis loop due to capillary condensation within the mesopores nih.govresearchgate.net. The pore size distribution can be derived from the isotherm data using methods such as the Barrett–Joyner–Halenda (BJH) method or Density Functional Theory (DFT) calculations nih.govmdpi.com. For instance, a TAPB-based COF was found to have narrow pores with sizes centered between 1.2 and 1.5 nm nih.gov. The table below summarizes the porosity data for selected TAPB-derived materials.

MaterialBET Surface Area (m²/g)Pore Size (nm)Isotherm Type
TPCN-20 Composite---
TFB-TAPB COF7711.2 - 1.5-
Amorphous TFB-TAPB134--
PCTF-12235-Type IV
PCTF-2784-Type II/IV

Data sourced from multiple studies for illustrative purposes.

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. TGA is performed under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation researchgate.net. Porous covalent triazine-based frameworks (PCTFs) derived from adamantane-substituted monomers have shown excellent thermal stabilities, with decomposition temperatures exceeding 450°C hhu.de. The high thermal stability of many TAPB-derived polymers is attributed to the strong covalent bonds forming their network structures nih.gov. For example, a porous polyimide COF, PAF-120, derived from TAPB, demonstrates great thermal stability ossila.com.

MaterialDecomposition Temperature (°C)Atmosphere
Complex 1133 - 225N₂
Complex 2146 - 213N₂
Adamantane PCTFs>450N₂

Illustrative data from thermogravimetric analyses of related compounds. researchgate.nethhu.de

The chemical stability of TAPB-derived materials is a critical factor for their practical application, especially in harsh chemical environments. These materials are often tested for their stability in various acidic, basic, and organic solvent conditions. For example, the stability of a highly defective UiO-66, a type of metal-organic framework, was systematically investigated in different solvents in the presence of acids and bases, highlighting the crucial role of the solvent in modulating the material's stability chemrxiv.org.

Imine-linked COFs, a class of materials frequently synthesized using TAPB, are known for their high chemical stability nih.gov. The stability of these materials is often assessed by exposing them to different chemical environments and then analyzing their structural integrity and porosity. For instance, the stability of a TAPB-based COF was evaluated in various solvents, with results indicating that the material's stability was enhanced in ethanol (B145695) and methanol (B129727) compared to water nih.gov. The robust nature of these frameworks is a key advantage for their use in catalysis, adsorption, and separation processes chemrxiv.org.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the electron transfer properties of TAPB-based materials, which are central to their applications in electronics, sensing, and energy storage. These techniques provide critical data on redox potentials, reaction kinetics, and interfacial charge transfer processes.

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. For TAPB and its derivatives, CV reveals the potentials at which the molecule can be oxidized and reduced. The triphenylamine (B166846) (TPA) core of TAPB is known for its electron-donating nature and its ability to undergo facile oxidation to form stable radical cations. researchgate.net

In a typical CV experiment involving a TAPB derivative, the potential is swept linearly versus time, and the resulting current is measured. The voltammogram for an amino-substituted triphenylamine typically shows two reversible or quasi-reversible oxidation waves. ntu.edu.tw These correspond to the sequential one-electron oxidations of the nitrogen centers, leading to the formation of a stable cation radical and subsequently a dication. researchgate.net The stability of these oxidized species is a key feature of TPA-based materials. researchgate.net The substitution of amino groups on the TPA molecule shifts the oxidation potential to more negative values, making the compound easier to oxidize. ntu.edu.tw

The redox potentials are crucial indicators of the material's suitability for various applications. For instance, in electrochromic devices, the potentials determine the voltage required to switch between different colored states. Similarly, in energy storage applications, they relate to the working voltage of the device.

Table 1: Half-wave Potentials (E1/2) of Amino-Substituted Triphenylamine Derivatives in CH2Cl2 (vs. Ag/AgCl). Data serves as an illustrative example of redox properties in similar compounds.
CompoundFirst Oxidation (E1/2, V)Second Oxidation (E1/2, V)Data Source
p-Amino-triphenylamine0.591.09 ntu.edu.tw
Di(p-amino)triphenylamine0.410.81 ntu.edu.tw
Tri(p-amino)triphenylamine0.230.58 ntu.edu.tw

Chronoamperometry is an electrochemical technique where the potential of the working electrode is stepped to a value that induces an electrochemical reaction, and the resulting current is monitored as a function of time. wikipedia.org This method is particularly useful for studying the kinetics of electrochemical reactions and determining parameters such as diffusion coefficients and the number of electrons transferred.

When applied to TAPB derivatives, a potential step can initiate the oxidation of the molecule. The resulting faradaic current, which arises from the electron transfer events, decays over time as the concentration of the reactant at the electrode surface is depleted. wikipedia.org The relationship between current and time is described by the Cottrell equation. A "Cottrell plot" analysis, derived from chronoamperometry data, can be used to confirm that the oxidation processes are one-electron reactions. researchgate.net This technique provides valuable kinetic information that complements the thermodynamic data obtained from cyclic voltammetry, offering a more complete picture of the electrochemical behavior.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the complex interfacial properties of electrochemical systems. It measures the impedance of a system over a range of frequencies, allowing for the characterization of processes such as charge transfer, diffusion, and capacitance. researchgate.net

For materials derived from TAPB, such as polymer films on an electrode surface, EIS is employed to study the dynamics of charge transfer at the electrode-material and material-electrolyte interfaces. The data is often represented as a Nyquist plot, which graphs the imaginary part of impedance against the real part. A typical Nyquist plot for such a system may feature a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). A smaller Rct value indicates faster charge transfer kinetics at the interface. EIS can effectively distinguish between different processes occurring at different time constants, providing detailed insights into the efficiency of charge injection, transport, and recombination within TAPB-based devices. mdpi.com

Computational and Theoretical Modeling

Computational modeling provides molecular-level insights that are often inaccessible through experimental techniques alone. For TAPB and its derivatives, methods like Density Functional Theory and Molecular Dynamics simulations are crucial for understanding electronic structure, predicting reactivity, and simulating dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com It is widely used to calculate properties that govern the behavior of TAPB-based materials in optoelectronic applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

The HOMO energy level is related to the ionization potential and indicates the electron-donating ability of a molecule, while the LUMO energy level relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation. irjweb.comyoutube.com For TAPB and its derivatives, the HOMO is typically localized on the electron-rich triphenylamine core, while the LUMO distribution depends on the specific substituents. researchgate.net DFT calculations allow researchers to predict how chemical modifications, such as adding electron-donating or -withdrawing groups, will tune the HOMO and LUMO energy levels and, consequently, the material's electronic and optical properties. chemrxiv.org

Table 2: Calculated HOMO and LUMO Energy Levels for Representative Triphenylamine-Based Dye Sensitizers using DFT (M06/6-31G(d) level of theory).
MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (eV)Data Source
TPA-based Dye 1-5.127-2.0293.098 researchgate.net
TPA-based Dye 2-5.011-2.2232.788 researchgate.net
TPA-based Dye 3-5.068-2.2692.799 researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of TAPB and the materials constructed from it.

MD simulations can model the self-assembly of TAPB molecules into larger, ordered structures like COFs. For instance, simulations on the related molecule 1,3,5-Tris(4-bromophenyl)benzene have been used to study the formation of prenucleation clusters from solution, revealing that interactions between the aromatic cores are the primary driving force for assembly. nih.govdntb.gov.ua These simulations provide a detailed view of the intermolecular forces and conformational changes that govern the formation of extended networks.

Furthermore, MD simulations are essential for studying host-guest interactions, where a TAPB-based framework (the host) encapsulates a smaller molecule (the guest). By simulating the system's dynamics, researchers can investigate the stability of the host-guest complex, calculate binding energies, and identify the specific interactions (e.g., hydrogen bonds, van der Waals forces) that hold the complex together. plos.org Studies on the similar molecule 1,3,5-Tris(4-carboxyphenyl)benzene have used MD simulations to model its binding interaction with DNA, demonstrating the power of this technique to elucidate complex intermolecular recognition processes. nih.gov

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry serves as a powerful tool for predicting the molecular properties and reactivity of complex organic molecules like this compound (TAPB) before their synthesis or experimental characterization. Through methods such as Density Functional Theory (DFT), it is possible to obtain accurate predictions of spectroscopic signatures and to explore potential reaction pathways, providing invaluable guidance for experimental research. als-journal.comphyschemres.org

DFT calculations can elucidate the electronic structure of TAPB, from which a variety of spectroscopic properties can be derived. By calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of characteristic peaks, such as the N-H stretching vibrations of the primary amine groups, which are typically observed experimentally in the 3400-3500 cm⁻¹ region for aromatic amines, and the C-N stretching absorptions around 1200-1350 cm⁻¹. libretexts.org Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be computed by calculating the magnetic shielding of each nucleus, predicting the chemical shifts that would be observed experimentally. als-journal.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. als-journal.comnih.gov These calculations determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with the energy difference (the HOMO-LUMO gap) corresponding to the lowest energy electronic excitation. physchemres.org For TAPB, these transitions are typically π-π* in nature, originating from the conjugated aromatic system.

Beyond spectroscopy, computational methods are crucial for mapping the potential energy surfaces of chemical reactions involving TAPB. purdue.edu This allows for the prediction of reaction pathways for its synthesis or its polymerization into more complex materials. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, computational models can determine the activation energy barriers for a proposed reaction. nih.gov This information reveals the kinetic feasibility of a pathway. For instance, in the synthesis of TAPB derivatives or their use in polycondensation reactions, computational analysis can compare different potential mechanisms (e.g., concerted vs. stepwise) and identify the most energetically favorable route. researchgate.net

Table 1: Computationally Predicted Properties of TAPB and Related Molecules
Predicted PropertyComputational MethodSignificance and Application
IR Vibrational FrequenciesDFT (e.g., B3LYP functional)Predicts key vibrational modes (N-H, C-N stretches) for structural confirmation. als-journal.com
NMR Chemical ShiftsDFT with GIAO methodAssigns ¹H and ¹³C signals in the NMR spectrum, aiding in structural elucidation.
UV-Vis Absorption Maxima (λmax)TD-DFTPredicts electronic transitions (e.g., π-π*) and the HOMO-LUMO gap, indicating optical properties. physchemres.org
Reaction Transition StatesDFT, QST2/QST3 searchesIdentifies the highest energy point along a reaction coordinate, allowing calculation of activation energy. nih.gov
Reaction Pathway EnergeticsDFT, Reaction Path Following (IRC)Maps the energy profile of a reaction, confirming intermediates and determining overall thermodynamics. purdue.edu

Mechanistic Insights into COF Formation and Functionality via Computational Approaches

The formation of Covalent Organic Frameworks (COFs) from building blocks like this compound is a complex process involving simultaneous polymerization and crystallization. Computational approaches provide atomistic-level insights into the underlying mechanisms of COF formation, which are often difficult to probe experimentally. hereon.denih.gov These studies are critical for understanding how to control COF crystallinity, morphology, and defect density.

The synthesis of imine-linked COFs from TAPB and aldehyde linkers proceeds via Schiff-base condensation, a reversible reaction that is key to the error-correction needed for forming crystalline materials. rsc.orgsci-hub.se Quantum chemical calculations, primarily using DFT, can model this fundamental reaction. These models can elucidate the reaction mechanism, for example, by comparing the energy barriers for the initial nucleophilic attack of the amine on the aldehyde, the formation of the carbinolamine intermediate, and the final dehydration step to form the imine bond. researchgate.net Computational studies can also assess the role of catalysts (commonly acids) in lowering these energy barriers and the influence of different solvents on the reaction kinetics.

Beyond the individual bond-forming reaction, computational modeling is used to understand the broader processes of nucleation and growth. One debated mechanism for 2D COF formation is the initial polymerization of monomers into 2D sheets, followed by the stacking of these sheets to form a crystalline, layered solid. rsc.org An alternative is a templated polymerization mechanism where growth occurs on the surface of an existing crystal. rsc.orgresearchgate.net Molecular dynamics (MD) simulations can model the aggregation of oligomers in solution, calculating the intermolecular forces (e.g., π-π stacking interactions) that drive layer assembly. These simulations help to determine the thermodynamic stability of different stacking arrangements (e.g., eclipsed vs. staggered).

Furthermore, Kinetic Monte Carlo (KMC) simulations can bridge the gap between atomistic reactions and macroscopic crystal growth. nih.gov By using parameters derived from DFT calculations (such as reaction rates and binding energies), KMC models can simulate the evolution of a population of monomers and oligomers over time. nih.gov This approach provides mechanistic insights into how factors like monomer concentration and temperature influence the competition between nucleation (the formation of new crystals) and elongation (the growth of existing crystals), ultimately determining the final crystal size and quality of the COF material. nih.govchemrxiv.org

Table 2: Computational Methods for Elucidating COF Formation Mechanisms
Computational MethodMechanistic Insight ProvidedRelevance to TAPB-based COFs
Density Functional Theory (DFT)Calculates energy barriers for the Schiff-base reaction; determines stability of intermediates. researchgate.netReveals the kinetic and thermodynamic favorability of imine bond formation.
Molecular Dynamics (MD)Simulates the aggregation and stacking of COF layers; calculates interlayer binding energies.Explains the forces driving the crystallization and ordering of 2D sheets.
Kinetic Monte Carlo (KMC)Models the rates of nucleation and crystal growth over time. nih.govHelps predict how reaction conditions can be tuned to control crystal size and morphology.
Free Energy CalculationsMaps the free energy landscape of polymerization and crystallization processes. rsc.orgresearchgate.netIdentifies the most probable pathways for COF assembly from solution.

Modeling of Donor-Acceptor Interactions and Photocatalytic Behavior

Materials derived from this compound are frequently designed for applications in optoelectronics and photocatalysis. taylorfrancis.comacs.org This is achieved by creating donor-acceptor (D-A) architectures, typically within a COF, where the electron-rich TAPB unit serves as the electron donor and is linked to an electron-deficient (acceptor) moiety. rsc.org Computational modeling is indispensable for designing these D-A systems and predicting their electronic properties and photocatalytic potential. rsc.orgrsc.org

The functionality of D-A materials is governed by their electronic structure. DFT calculations are the primary tool for modeling these properties. rsc.org By computing the electronic structure of a TAPB-based COF, researchers can determine the energy levels of the HOMO and LUMO, which form the valence and conduction band edges, respectively, in the bulk material. researchgate.net In a well-designed D-A COF, the HOMO is spatially localized on the electron-donating TAPB units, while the LUMO is localized on the acceptor units. This spatial separation is crucial as it promotes efficient charge separation upon photoexcitation, preventing the rapid recombination of the electron-hole pair (exciton) and enabling the charge carriers to participate in chemical reactions. zenodo.org

The calculated energy difference between the HOMO and LUMO defines the material's band gap, which determines the wavelength of light it can absorb. physchemres.org For photocatalysis, a key design goal is to create materials with a band gap narrow enough to absorb a significant portion of the visible light spectrum. rsc.orgrsc.org Computational models allow for the in-silico screening of various acceptor units to be paired with TAPB, predicting how different chemical structures will modulate the band gap and band-edge positions.

These computational predictions directly inform the material's potential for specific photocatalytic applications, such as CO₂ reduction or water splitting. For a material to drive a specific redox reaction, its conduction band minimum (approximated by the LUMO) must be at a more negative potential than the reduction potential of the target reaction (e.g., CO₂ to CO or CH₄), and its valence band maximum (approximated by the HOMO) must be at a more positive potential than the oxidation half-reaction (e.g., water to O₂). DFT calculations can predict these band-edge positions relative to the vacuum level, allowing for an assessment of thermodynamic feasibility for photocatalysis. researchgate.net

Table 3: Modeling Parameters for Photocatalytic Behavior of TAPB-based D-A COFs
Computational ParameterMethodRelevance to Photocatalysis
HOMO Energy LevelDFTRepresents the valence band maximum; determines the oxidative power of the photocatalyst. researchgate.net
LUMO Energy LevelDFTRepresents the conduction band minimum; determines the reductive power of the photocatalyst. researchgate.net
Band Gap (Eg)DFT (ELUMO - EHOMO)Determines the light absorption range; a smaller gap allows for visible light harvesting. physchemres.org
Charge Distribution of Frontier OrbitalsDFTVisualizes the separation of the HOMO (on donor) and LUMO (on acceptor), indicating potential for efficient charge separation. zenodo.org
Adsorption Energy of ReactantsDFTCalculates the binding strength of molecules like CO₂ or H₂O to the COF surface, a key step in the catalytic cycle. rsc.org

Challenges and Future Research Directions

Addressing Synthetic Challenges for Increased Purity and Scalability of 1,3,5-Tris(4-aminophenyl)benzene

The synthesis of TAPB, a crucial building block, presents significant challenges in achieving high purity and scalability. Traditional synthetic routes can be complex and may result in impurities that are difficult to remove. prepchem.com One described method involves the reaction of 1,3,5-tris(4-aminophenyl)-benzene with m-iodotoluene and potassium carbonate, followed by purification using column chromatography. prepchem.com Another approach uses phloroglucinol (B13840) and p-chloronitrobenzene as starting materials, involving a multi-step process that includes reduction of nitro groups to amines. google.com These methods, while effective on a laboratory scale, can be difficult to scale up for industrial production while maintaining high purity. The development of more efficient and cost-effective synthetic strategies is essential for the broader application of TAPB-derived materials. Future research should focus on optimizing reaction conditions, exploring alternative catalysts, and developing simpler purification techniques to produce high-purity TAPB on a larger scale.

Strategies for Enhanced Crystallinity and Defect Control in TAPB-COFs

Achieving high crystallinity and minimizing defects are paramount for realizing the full potential of TAPB-based Covalent Organic Frameworks (COFs). rsc.org The formation of well-ordered, crystalline structures is often challenging, with defects and disorder frequently occurring during synthesis. researchgate.net These imperfections can negatively impact the material's properties, including porosity and charge transport. researchgate.netrsc.org

Several strategies are being explored to enhance crystallinity and control defects:

Modulator-Assisted Synthesis: The addition of modulators, such as monoboronic acids in the synthesis of boronate ester COFs, can significantly improve crystallinity, crystal domain size, and surface area. rhhz.net Similarly, in imine-based COFs, the concentrations of water and acid catalysts are crucial for achieving high crystallinity. rsc.org

Control of Monomer Addition Rate: Slowly feeding one of the monomers can control the nucleation rate, leading to the formation of more crystalline structures. rhhz.net

Solvent and Catalyst Optimization: The choice of solvent and catalyst plays a critical role. For instance, a combination of dioxane and mesitylene (B46885) with an acetic acid catalyst has been shown to be effective for the synthesis of TAPB-BDA COF. rsc.org

Post-Synthetic Treatment: Techniques like activation with supercritical CO2 can help prevent pore collapse and improve the crystallinity of imine COFs. rsc.org

Defect Engineering: In some cases, the deliberate introduction of defects can be advantageous. researchgate.net For example, creating topological defects in a COF has been shown to boost its photocatalytic activity for H2O2 production. chinesechemsoc.org This approach opens up new avenues for designing functional materials with tailored properties.

Future research should focus on gaining a deeper understanding of the crystallization mechanisms and the origins of defects. rsc.org Combining experimental studies with computational modeling can provide valuable insights into the growth kinetics and help in designing synthetic protocols for producing highly crystalline and defect-engineered TAPB-COFs. acs.org

Improving the Processability and Fabrication of TAPB-Derived Materials

A significant hurdle in the practical application of TAPB-derived materials, especially COFs, is their inherent insolubility and lack of processability, which makes their fabrication into useful forms like thin films and membranes challenging. researchgate.net Several innovative strategies are being developed to address this issue:

Interfacial Polymerization: This technique allows for the synthesis of COF thin films at a liquid-liquid or solid-liquid interface. For instance, TAPB-PDA COF thin films have been grown on polyethersulfone (PES) substrates, creating composite membranes with enhanced separation and anti-fouling properties. researchgate.net

Solution Processing of Precursors: A two-step method involves synthesizing soluble precursor mixtures that can be drop-cast onto various substrates. Subsequent exposure to solvent vapors converts these precursor films into crystalline COF films with controlled thickness. azonano.com

Chemical Vapor Deposition (CVD): This method enables the rapid and efficient synthesis of highly crystalline, defect-free COF films by co-evaporating the monomers onto a heated substrate. azonano.com

Electrocleavage Synthesis: This strategy involves the exfoliation of COF powders into nanosheets through cathodic reduction and protonation, followed by their assembly into crystalline COF films on an electrode via anodic oxidation. azonano.com

Contra-Diffusion Method: This simple procedure can be used to synthesize thin COF membranes in a short time by carrying out the interfacial polymerization reaction on a modified porous substrate. acs.org

These advancements are paving the way for the integration of TAPB-COFs into various devices, including sensors, electronic devices, and separation membranes. azonano.comdigitellinc.commdpi.com Future research should focus on refining these fabrication techniques to achieve better control over film thickness, morphology, and orientation, as well as scaling them up for industrial production. azonano.com

Enhancing the Structural Robustness and Long-Term Stability of COFs under Harsh Conditions

While COFs are known for their robust structures, their long-term stability under harsh chemical and thermal conditions can be a concern, particularly for imine-linked frameworks which are susceptible to hydrolysis in acidic environments. ntu.edu.sgresearchgate.netfrontiersin.org Enhancing their stability is crucial for applications in demanding environments.

Strategies to improve the stability of TAPB-COFs include:

Linkage Chemistry Modification: Transforming reversible imine linkages into more stable, irreversible ones is a promising approach. ntu.edu.sglbl.gov For example, imine-linked COFs can be converted into ultrastable quinoline-linked or thiazole-linked COFs through post-synthetic modifications. ntu.edu.sg The formation of β-ketoenamine linkages, which benefit from keto-enol tautomerism, also results in COFs with exceptional stability in boiling water, acid, and base. mdpi.commagtech.com.cn

Introduction of Protective Groups: Incorporating bulky or hydrophobic groups around the linkages can shield them from chemical attack. ntu.edu.sg For example, methoxy (B1213986) groups can play a critical role in stabilizing the framework structure. ntu.edu.sg

The following table summarizes the stability of different COF linkages under various conditions:

Linkage TypeStability in AcidStability in BaseThermal StabilityReference
ImineGenerally unstable, can be improved with modifications.Generally stable.Good ntu.edu.sgfrontiersin.org
β-KetoenamineHighHighHigh mdpi.commagtech.com.cn
Quinoline (B57606)HighHighHigh ntu.edu.sg
Thiazole (B1198619)HighHighHigh ntu.edu.sg
1,4-DioxinHighHighHigh magtech.com.cn

Future research will continue to explore new and robust chemical linkages and post-synthetic modification strategies to create highly stable TAPB-COFs capable of withstanding extreme conditions for extended periods. magtech.com.cn

Development of Novel Functional Properties and Multifunctional TAPB-Derived Materials

The inherent designability of TAPB-based materials allows for the incorporation of a wide range of functional groups, leading to novel properties and multifunctional materials. This is a key area of ongoing research, with the aim of creating materials with tailored capabilities for specific applications.

Methods for functionalization include:

De Novo Synthesis: Incorporating functional groups into the monomer building blocks before the synthesis of the COF. mdpi.com This allows for precise control over the type and location of the functional groups.

Post-Synthetic Modification (PSM): Modifying the COF after its initial synthesis. mdpi.comrsc.org This is a versatile approach that enables the introduction of functionalities that may not be compatible with the initial synthesis conditions. rsc.org PSM strategies include:

Covalent modification: Attaching new functional groups to the framework through covalent bonds. rsc.org For example, the amine groups in defective COFs can serve as anchor points for further functionalization. researchgate.net

Metalation: Incorporating metal ions or nanoparticles into the COF pores. rsc.orgresearchgate.net The nitrogen atoms in imine linkages or other incorporated ligands can act as coordination sites for metals. rsc.org

Through these methods, a variety of functional groups have been introduced into TAPB-COFs, leading to materials with applications in:

Sensing: Modified COFs have shown enhanced sensitivity and selectivity towards various analytes, such as volatile organic compounds and fluoride (B91410) anions. digitellinc.comresearchgate.net

Catalysis: The incorporation of catalytic sites, such as metal nanoparticles, can turn COFs into highly efficient and recyclable heterogeneous catalysts. rsc.org

Pollutant Removal: Functional groups can be chosen to have a high affinity for specific pollutants, such as heavy metals or organic dyes. mdpi.comrsc.org For example, sulfonate-functionalized COFs have shown high adsorption capacity for the drug diclofenac. mdpi.com

Future research will focus on exploring new functional groups and combinations of functionalities to create advanced, multifunctional materials with synergistic properties. rsc.org

Deeper Understanding of Interlayer Interactions and Stacking Phenomena in 2D TAPB-COFs

The way the two-dimensional layers of TAPB-COFs stack on top of each other significantly influences their properties, including pore size, stability, and electronic characteristics. nih.govacs.orgnih.gov A deeper understanding of these interlayer interactions is crucial for designing COFs with desired functionalities.

Key aspects of interlayer interactions and stacking include:

Stacking Modes: The most common stacking modes are eclipsed (AA) and staggered (AB). researchgate.net The stacking can be influenced by factors such as monomer structure and solvent choice. researchgate.netacs.org In some cases, a transition between stacking modes can be induced by external stimuli like temperature or pH. nih.govresearchgate.net

Interlayer Forces: The layers are held together by non-covalent forces, including π-π stacking, van der Waals forces, and hydrogen bonding. nih.gov The strength of these interactions can be tuned by modifying the monomer units. For example, introducing methoxy groups can enhance interlayer hydrogen bonding, leading to improved mechanical properties. pnas.org

Computational Modeling: Molecular dynamics simulations and density functional theory (DFT) calculations are powerful tools for studying stacking behavior and predicting the most stable configurations. acs.orgutdallas.educornell.edu These computational studies can provide insights that are difficult to obtain experimentally. rsc.org

Recent research has shown that:

Introducing methoxy groups as "anchors" can lead to more ordered, nearly eclipsed structures with higher thermal stability. nih.gov

The mechanical properties of multilayer COFs are highly dependent on interlayer interactions. Stronger interactions can prevent a decrease in stiffness and strength as the number of layers increases. pnas.org

The stacking of layers can be more complex than simple eclipsed or staggered arrangements, with dynamic disorder and zigzag configurations being observed in some cases. rsc.org

Future research will involve a combination of advanced characterization techniques, such as high-resolution transmission electron microscopy and powder X-ray diffraction, with sophisticated computational modeling to gain a more complete picture of the stacking phenomena in 2D TAPB-COFs. rsc.orgnih.gov This knowledge will be invaluable for the rational design of COFs with tailored properties.

Exploration of New Linkages and Heteroatom Incorporation in TAPB-Based Frameworks

While imine linkages are the most common in TAPB-based COFs, their reversible nature can limit the stability of the resulting materials. ntu.edu.sgresearchgate.net A major area of future research is the exploration of new, more robust linkages and the incorporation of heteroatoms to enhance functionality and stability.

New Linkages: The development of new covalent linkages is crucial for expanding the scope of COF chemistry. Some promising alternatives to the imine bond include:

β-Ketoenamine: Formed by the reaction of an amine with a β-ketoaldehyde, this linkage benefits from irreversible keto-enol tautomerism, resulting in COFs with exceptional chemical stability. mdpi.commagtech.com.cn

Thiazole: Formed through post-synthetic modification of imine-linked COFs, thiazole linkages offer significantly enhanced chemical stability. ntu.edu.sg

Quinoline: Also accessible through post-synthetic modification, quinoline linkages create ultrastable COFs that can withstand harsh conditions. ntu.edu.sg

Olefin: The Aldol condensation can be used to create olefin-linked COFs with high thermal and chemical stability. mdpi.com

1,4-Dioxin: Formed through an irreversible nucleophilic aromatic substitution reaction, this linkage results in highly stable COFs. magtech.com.cn

Heteroatom Incorporation: Incorporating heteroatoms (atoms other than carbon and hydrogen) into the COF framework can introduce new functionalities and properties. This can be achieved by:

Using heteroatom-containing monomers: For example, using monomers that contain nitrogen, sulfur, or oxygen atoms in their aromatic rings.

Post-synthetic modification: Introducing heteroatoms into the framework after its initial synthesis. mdpi.com For instance, sulfonate groups can be introduced to enhance the adsorption of specific molecules. mdpi.com

The incorporation of heteroatoms can:

Act as coordination sites for metal ions, creating catalytic or sensing materials. rsc.org

Modify the electronic properties of the COF, which is important for applications in electronics and optoelectronics.

Enhance the affinity of the COF for specific guest molecules, improving its performance in separation or sensing applications. mdpi.com

Future research in this area will focus on designing and synthesizing TAPB-based frameworks with novel linkages and a diverse range of heteroatoms to create a new generation of highly stable and functional materials.

Advancements in In Situ Characterization Techniques for Dynamic Processes in TAPB-COFs

Understanding the formation and dynamic behavior of this compound (TAPB)-based Covalent Organic Frameworks (COFs) is crucial for optimizing their properties and unlocking their full potential. While traditional characterization methods provide snapshots of the final material, they often miss the transient intermediates and dynamic structural changes that occur during synthesis and function. In situ characterization techniques have emerged as powerful tools to monitor these processes in real-time, providing invaluable insights into reaction mechanisms, kinetics, and structural transformations. chemrxiv.orgchemrxiv.org

Recent advancements have focused on employing a combination of techniques to obtain a more complete picture of TAPB-COF dynamics. chemrxiv.orgchemrxiv.org For instance, the use of in situ X-ray powder diffraction (XRPD) has been instrumental in tracking the evolution of crystallinity during COF synthesis. chemrxiv.orgchemrxiv.org This allows researchers to observe the transition from amorphous intermediates to ordered crystalline frameworks, and to understand how factors like solvent, temperature, and catalysts influence this process. chemrxiv.orgchemrxiv.orgrsc.org

Complementing XRPD, in situ Raman spectroscopy provides real-time information about the chemical transformations occurring, such as the formation of imine bonds when TAPB is reacted with aldehyde-containing linkers. chemrxiv.orgchemrxiv.org This combination allows for the direct correlation of structural ordering with the progress of the covalent bond-forming reactions. chemrxiv.orgchemrxiv.org Researchers have successfully used this approach to monitor the mechanochemical synthesis of imine COFs, revealing the role of liquid additives and catalysts in directing the reaction pathway and enhancing the quality of the final product. chemrxiv.orgchemrxiv.org

Beyond synthesis, in situ techniques are also being developed to study the dynamic responses of TAPB-COFs to external stimuli. For example, in situ gas adsorption coupled with spectroscopic methods can reveal how the framework structure changes upon gas uptake, providing a deeper understanding of the material's separation and storage capabilities. chinesechemsoc.org Computational modeling is often used in conjunction with these experimental techniques to interpret the complex data and to simulate the dynamic behavior at a molecular level. chinesechemsoc.org The development of these in situ characterization methods is paving the way for the rational design of TAPB-COFs with tailored dynamic properties for specific applications. chinesechemsoc.orguni-muenchen.de

Table 1: In Situ Characterization Techniques for TAPB-COF Dynamic Processes

Technique Information Provided Key Findings from Research
In Situ X-ray Powder Diffraction (XRPD) Real-time monitoring of crystallinity development and phase transitions. Observation of crystalline intermediates and templating effects of liquid additives during mechanochemical COF formation. chemrxiv.orgchemrxiv.org
In Situ Raman Spectroscopy Tracking of chemical bond formation and consumption of reactants in real-time. Elucidation of reaction mechanisms and kinetics in mechanochemically synthesized imine COFs. chemrxiv.orgchemrxiv.org
In Situ Gas Adsorption Probing structural changes and flexibility of the COF framework upon gas uptake. Identification of structural transformations in soft porous COFs triggered by CO2 adsorption. chinesechemsoc.org
In Situ Spectroscopy (e.g., UV-Vis) Monitoring changes in the electronic structure during dynamic processes. Consistent with findings from other in-situ spectroscopic studies on COF formation. uni-muenchen.de
Optical Coherence Tomography (OCT) Non-invasive, real-time imaging of internal structures and interfaces. While demonstrated for solid-state batteries, it holds potential for visualizing dynamic processes within COF-based devices. mdpi.com

Translational Research and Industrial Applications of TAPB-Derived Materials

The unique structural and electronic properties of this compound (TAPB) make it a valuable building block for a wide range of advanced materials with significant potential for industrial applications. ossila.com Translational research is focused on bridging the gap between laboratory-scale synthesis and the scalable production of TAPB-derived materials for real-world use.

One of the most promising areas is in the development of high-performance membranes for gas separation and water purification. ossila.com COFs derived from TAPB exhibit high porosity, tunable pore sizes, and excellent chemical stability, making them ideal candidates for these applications. rsc.orgossila.com For example, a polyimide COF derived from TAPB has demonstrated selective adsorption of acetylene (B1199291) over ethylene (B1197577) and carbon dioxide over nitrogen. ossila.com Research is ongoing to develop facile and scalable methods for fabricating continuous and defect-free COF membranes on porous supports. rsc.org

In the realm of electronics, TAPB-based materials are being explored for their potential in organic semiconductors. A two-dimensional semiconducting COF thin film incorporating TAPB has shown outstanding charge carrier mobility, outperforming many state-of-the-art conductive COFs. ossila.com This opens up possibilities for their use in flexible electronics, sensors, and photocatalysis. ossila.comrsc.org For instance, a TAPB-based COF has been used to construct an electrochemical sensor for the simultaneous detection of dopamine (B1211576) and paracetamol. nih.gov

Furthermore, the high thermal and chemical stability of polymers derived from TAPB makes them suitable for use as high-modulus materials and in composites. ossila.com The development of TAPB-derived polyimide gels showcases their potential in applications requiring robust and swollen polymer networks. ossila.com As research progresses, the focus will be on cost-effective manufacturing processes and long-term performance evaluation to facilitate the industrial adoption of these advanced materials.

Table 2: Industrial Applications of TAPB-Derived Materials

Application Area Material Type Key Properties and Performance
Gas Separation & Storage Porous Polyimide COFs High thermal and chemical stability, selective adsorption of C2H2 over C2H4 and CO2 over N2. ossila.com
Environmental Remediation Multi-component COFs Efficient adsorption of pollutants like bisphenol S (BPS) and bisphenol A (BPA) from water. ossila.com
Organic Electronics 2D Semiconducting COF Thin Films High photoconductivity and a record-high charge carrier mobility of 165 ± 10 cm2 V–1 s–1. ossila.com
Chemical Sensing Electrochemical Sensors based on COFs Simultaneous detection of dopamine and paracetamol with low detection limits. nih.gov
High-Performance Polymers Polyimide Gels High modulus and ability to form swollen networks. ossila.com
Heterogeneous Catalysis Nickel-infused COFs Purification and immobilization of enzymes for biocatalysis with enhanced stability and recyclability. nih.gov

Green Chemistry Approaches in the Synthesis and Application of this compound and its Derivatives

Traditional methods for synthesizing this compound (TAPB) and its derivatives often rely on harsh reaction conditions, toxic solvents, and energy-intensive processes. rsc.org In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly synthetic routes. nih.gov

One of the key areas of advancement is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. chemrxiv.orgchemrxiv.org This approach has been successfully applied to the synthesis of imine-based COFs from TAPB, significantly reducing solvent waste and often leading to higher yields in shorter reaction times. chemrxiv.orgchemrxiv.orgrsc.org The use of solid-state catalysts, such as scandium triflate, in mechanochemical synthesis has been shown to improve reaction kinetics and the crystallinity of the resulting COFs. chemrxiv.orgchemrxiv.org

Another green approach is the use of water as a solvent for COF synthesis. rsc.org Researchers have demonstrated the synthesis of imine-based COFs from TAPB in aqueous solutions, offering a much greener alternative to the commonly used organic solvents. rsc.org Sonochemical synthesis, which utilizes ultrasound to promote the reaction, is another energy-efficient method that has been explored for the rapid synthesis of COFs. rsc.org

Beyond synthesis, green chemistry principles are also being applied to the applications of TAPB-derived materials. For example, the use of TAPB-based COFs as heterogeneous catalysts for organic transformations can replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and recycle. nih.gov Similarly, the development of COF-based materials for environmental remediation, such as the removal of pollutants from water, contributes to a cleaner environment. ossila.com The future of TAPB chemistry will likely see a greater emphasis on the entire lifecycle of the materials, from sustainable synthesis to eco-friendly applications and eventual degradation or recycling. adhesivespecialities.co.intesa.com

Table 3: Green Chemistry Approaches for TAPB and its Derivatives

Approach Description Advantages
Mechanochemical Synthesis Solid-state reaction, often with a liquid additive, induced by mechanical force (milling or grinding). chemrxiv.orgchemrxiv.org Reduced solvent use, high yields, faster reaction times, potential for new reaction pathways. chemrxiv.orgrsc.org
Aqueous Synthesis Using water as the primary solvent for the reaction. rsc.org Environmentally benign, low cost, improved safety. rsc.org
Sonochemical Synthesis Use of ultrasound to initiate and accelerate chemical reactions. rsc.org Increased reaction rates, high yields, energy efficiency. rsc.org
Catalyst Selection Employing efficient and recyclable catalysts, such as solid Lewis acids (e.g., Sc(OTf)3). chemrxiv.orgrsc.org Milder reaction conditions, reduced reaction times, easier separation and reuse of the catalyst. chemrxiv.orgrsc.org
Microwave-Assisted Synthesis Using microwave irradiation to heat the reaction mixture. Rapid and uniform heating, reduced reaction times, often leading to higher yields and purities. nih.gov
Solvent-Free Reactions Conducting reactions without a solvent medium. Eliminates solvent waste, simplifies work-up procedures, and reduces environmental impact. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic protocols for preparing 1,3,5-Tris(4-aminophenyl)benzene (TAPB) with high purity?

TAPB is synthesized via condensation reactions involving aromatic aldehydes and aminophenyl precursors. For example, a room-temperature method involves reacting TAPB with benzene-1,3,5-tricarbaldehyde (BTA) and iodomethane in CH₃CN with acetic acid, yielding 78% of a crystalline covalent organic framework (COF) precursor after 24 hours . Key parameters include solvent choice (e.g., absolute ethanol for reflux reactions), stoichiometric control, and catalytic additives (e.g., glacial acetic acid) to enhance reaction efficiency .

Q. How can researchers characterize the structural integrity of TAPB-derived COFs?

  • Powder X-ray diffraction (PXRD): Determines crystallinity and layer stacking modes (e.g., staggered or eclipsed configurations in COF-1 and COF-5) .
  • Nitrogen sorption isotherms: Measures surface area (up to 1590 m²/g for COF-5) and pore size distribution .
  • Thermogravimetric analysis (TGA): Confirms thermal stability (stable up to 500–600°C) .
  • Elemental analysis and ICP-MS: Validates stoichiometry and functional group incorporation (e.g., CH₃I in ABMI-COF) .

Q. What solvents are suitable for processing TAPB in COF synthesis?

TAPB dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (chloroform), but solubility varies with substituents. For example, acetic acid is used as a catalyst in acetonitrile-based reactions to improve monomer diffusion during COF crystallization .

Advanced Research Questions

Q. How do donor-acceptor interactions in TAPB-based COFs influence photocatalytic hydrogen evolution?

TAPB acts as an electron-deficient "acceptor" when paired with electron-rich "donors" like functionalized benzaldehyde derivatives. Density functional theory (DFT) calculations reveal that adjusting donor groups (e.g., methoxy or hydroxy substituents) modulates bandgap and exciton dissociation efficiency, enhancing photocatalytic H₂ production. Experimental validation involves comparing H₂ evolution rates under visible light for COFs with different donor units .

Q. What structural factors govern the selective adsorption of gases (CO₂/N₂) or organics (BPA/BPS) in TAPB-based COFs?

  • Pore size and functional groups: COF-2, synthesized from TAPB and divinylterephthaldehyde, achieves selective adsorption of bisphenols via hydrogen bonding and π–π interactions .
  • Framework flexibility: Rigid polyimide COFs (e.g., PAF-120) derived from TAPB exhibit high CO₂/N₂ selectivity (12:1) due to tailored pore chemistry and rigidity .
  • Comparative studies: Testing adsorption isotherms for competing gases/organics under controlled humidity and temperature reveals structure-performance relationships .

Q. How does the stacking mode (AA vs. AB) of TAPB-containing COFs affect proton conductivity in fuel cells?

AA-stacked triimido COFs (e.g., MTI-TAPB-COF) show higher anhydrous proton conductivity (0.12 S/cm at 160°C) than AB-stacked analogs. This is attributed to aligned channels facilitating proton hopping via –NH– groups. Researchers validate this using electrochemical impedance spectroscopy (EIS) and variable-temperature conductivity measurements .

Q. What strategies resolve contradictions in reported COF crystallinity when using TAPB?

Discrepancies arise from reaction conditions (e.g., solvent, temperature) and monomer purity. Mitigation strategies include:

  • Pre-drying monomers to remove moisture-induced defects.
  • Slow crystallization (e.g., 72-hour reactions) to enhance long-range order.
  • Post-synthetic annealing to repair structural imperfections .

Methodological Tables

Application Key Parameters Performance Metrics Reference
CO₂/N₂ Separation Pore size: 7–27 Å; Polyimide chemistryCO₂/N₂ selectivity: 12:1; Surface area: 711 m²/g
Photocatalytic H₂ Evolution Donor: 4-methoxybenzaldehyde; Bandgap: 2.3 eVH₂ rate: 8.7 mmol/g/h (visible light)
Uranium Adsorption Acceptor units: Ketone vs. triazineU(VI) capacity: 328 mg/g (Tp-Taz COF)

Key Recommendations for Researchers

  • Synthetic Reproducibility: Use anhydrous solvents and rigorously characterize monomers via NMR and elemental analysis to ensure batch consistency .
  • Advanced Characterization: Pair PXRD with molecular dynamics simulations to predict stacking modes and adsorption sites .
  • Data Validation: Cross-check gas adsorption data with multiple techniques (e.g., gravimetric and volumetric sorption) to minimize artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.